NGD 98-2
Descripción
Propiedades
Fórmula molecular |
C19H24F3N3O3 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-N-pentan-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C19H24F3N3O3/c1-6-12(7-2)24-17-18(27-5)25-16(11(3)23-17)14-9-8-13(10-15(14)26-4)28-19(20,21)22/h8-10,12H,6-7H2,1-5H3,(H,23,24) |
Clave InChI |
PSUFQBRCUSJTDO-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC1=NC(=C(N=C1OC)C2=C(C=C(C=C2)OC(F)(F)F)OC)C |
SMILES canónico |
CCC(CC)NC1=NC(=C(N=C1OC)C2=C(C=C(C=C2)OC(F)(F)F)OC)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NGD 98-2; NGD-98-2; NGD 98 2 |
Origen del producto |
United States |
Foundational & Exploratory
NGD 98-2: A Technical Guide to its Mechanism of Action as a CRF-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of NGD 98-2, a potent and selective antagonist of the Corticotropin-Releasing Factor-1 (CRF-1) receptor. The information presented herein is compiled from preclinical research and is intended to support further investigation and drug development efforts in therapeutic areas related to stress, anxiety, and gastrointestinal disorders.
Core Mechanism of Action: CRF-1 Receptor Antagonism
This compound is an orally active and brain-penetrant small molecule that exhibits high-affinity, selective antagonism of the CRF-1 receptor.[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, corticotropin-releasing factor (CRF), to the CRF-1 receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the physiological and behavioral responses to stress.[3][4] By inhibiting CRF-1 receptor activation, this compound effectively attenuates the downstream signaling cascades that are initiated by CRF.[3][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the potency and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Binding Affinity of this compound
| Target Receptor | Species | Binding Affinity (Ki) | Reference |
| CRF-1 | Human | 1.0 nM | [1] |
| CRF-1 | Rat | 9.8 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Species | Administration Route | IC50 / Effective Dose | Effect | Reference |
| CRF-induced Locomotor Activity | Rat | Oral | 10 mg/kg | Significant antagonism of CRF-induced hyperactivity | [1] |
| Restraint Stress-Induced ACTH Increase | Rat | Oral | Dose-dependent | Reduction of stress-induced ACTH levels | [1] |
| icv CRF-induced Defecation | Rat | Orogastric | 15.7 mg/kg (IC50) | Inhibition of CRF-induced fecal pellet output | [5][6] |
| icv CRF-induced Fecal Pellet Output | Rat | Subcutaneous | 30 mg/kg | 71% inhibition | [5] |
| ip CRF-induced Fecal Pellet Output | Rat | Subcutaneous | 30 mg/kg | 59% inhibition | [5] |
Signaling Pathways Modulated by this compound
The CRF-1 receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit.[3] Upon binding of CRF, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This compound, by blocking CRF binding, prevents this signaling cascade. There is also evidence for CRF-1 receptor coupling to other G proteins, potentially activating Phospholipase C (PLC), which would lead to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of Protein Kinase C (PKC) and downstream MAPK pathways.[2][7]
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
CRF-Induced Locomotor Activity Assay
This assay assesses the ability of this compound to counteract the hyperlocomotor effects of centrally administered CRF.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Habituation: Animals are habituated to the testing environment (e.g., an open-field arena equipped with photobeam detectors) for a defined period (e.g., 60 minutes) on several consecutive days prior to the experiment.
-
Drug Administration: On the test day, animals are pre-treated with vehicle or this compound via oral gavage at specified doses (e.g., 3, 10, 30 mg/kg).
-
CRF Administration: After a pre-treatment period (e.g., 120 minutes), animals receive an intracerebroventricular (icv) injection of CRF (e.g., 0.5 µg in 5 µL of saline) or saline vehicle.
-
Data Collection: Locomotor activity is recorded for a specified duration (e.g., 90 minutes) immediately following the icv injection. Activity is quantified by the number of photobeam breaks.
-
Analysis: The total locomotor activity counts are compared between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Restraint Stress-Induced ACTH Release Assay
This experiment evaluates the efficacy of this compound in mitigating the HPA axis response to an acute stressor.
Methodology:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: Animals are pre-treated with vehicle or this compound via oral gavage.
-
Stress Induction: After the pre-treatment period, animals are subjected to restraint stress for a specific duration (e.g., 30 minutes) by placing them in a well-ventilated restraint tube.
-
Blood Sampling: Immediately following the restraint period, blood samples are collected, typically via tail-nick or trunk blood collection after decapitation.
-
ACTH Measurement: Plasma is separated by centrifugation, and ACTH levels are quantified using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Analysis: Plasma ACTH concentrations are compared between the different treatment groups.
Ex Vivo CRF-1 Receptor Occupancy Assay
This assay determines the extent to which this compound binds to CRF-1 receptors in the brain after systemic administration.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: Animals are dosed orally with vehicle or varying doses of this compound.
-
Brain Tissue Collection: At a specified time point after dosing, animals are euthanized, and their brains are rapidly removed and frozen.
-
Tissue Preparation: Brains are sectioned on a cryostat. For homogenate binding, specific brain regions (e.g., cortex, cerebellum) are dissected.
-
Radioligand Binding:
-
Autoradiography: Brain sections are incubated with a radiolabeled CRF-1 receptor ligand (e.g., [¹²⁵I]Tyr-Sauvagine) in the presence or absence of a high concentration of a non-radiolabeled CRF-1 antagonist to determine non-specific binding.
-
Homogenate Binding: Brain tissue homogenates are incubated with the radioligand under similar conditions.
-
-
Detection:
-
Autoradiography: Sections are apposed to film or a phosphor imaging screen to visualize the distribution and density of radioligand binding.
-
Homogenate Binding: The amount of radioactivity bound to the tissue is measured using a gamma counter.
-
-
Analysis: The percentage of receptor occupancy is calculated by comparing the specific binding in the this compound-treated animals to that in the vehicle-treated animals.
Conclusion
This compound is a well-characterized, potent, and selective CRF-1 receptor antagonist with demonstrated efficacy in preclinical models of stress-related behaviors and physiological responses. Its mechanism of action, centered on the blockade of the CRF-1 receptor and its downstream signaling pathways, makes it a valuable tool for research into the role of the CRF system in various pathologies and a potential therapeutic candidate for stress-related disorders. The data and methodologies presented in this guide provide a comprehensive foundation for scientists and researchers working in this field.
References
- 1. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 3. The corticotropin-releasing factor receptor-1 pathway mediates the negative affective states of opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The newly developed CRF1-receptor antagonists, this compound and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
NGD 98-2: A Technical Whitepaper on a High-Affinity CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD 98-2 is a potent, orally bioavailable, and brain-penetrant small molecule antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). As a high-affinity ligand for the CRF1 receptor, this compound has been investigated for its therapeutic potential in stress-related disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, detailed experimental protocols, and a visual representation of its role in the CRF1 signaling pathway.
Core Compound Properties
This compound, chemically known as N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride, is a well-characterized CRF1 receptor antagonist.[1] Its high affinity and selectivity for the CRF1 receptor make it a valuable tool for studying the physiological and behavioral effects of CRF and for the potential development of novel therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinity
| Receptor | Species | Ki (nM) |
| CRF1 | Human | 1.0 |
| CRF1 | Rat | 9.8 |
Data from Million et al., 2013.
Table 2: In Vivo Efficacy - Inhibition of CRF-Induced Fecal Pellet Output (FPO) in Rats
| Administration Route | Dose (mg/kg) | % Inhibition of icv-CRF-induced FPO | % Inhibition of ip-CRF-induced FPO |
| Oral (og) | 3 | - | Not Reported |
| Oral (og) | 10 | - | Not Reported |
| Oral (og) | 30 | 67-87% | Not Reported |
| Subcutaneous (sc) | 3 | No significant effect | Not Reported |
| Subcutaneous (sc) | 10 | No significant effect | Not Reported |
| Subcutaneous (sc) | 30 | 71% | 59% |
Data from Million et al., 2013.[2]
Table 3: In Vivo Efficacy - IC50 for Inhibition of icv-CRF-Induced FPO in Rats
| Compound | Administration Route | IC50 (mg/kg) |
| This compound | Oral (og) | 15.7 |
Data from Million et al., 2013.[3]
Signaling Pathway and Mechanism of Action
This compound acts as an antagonist at the CRF1 receptor. The binding of Corticotropin-Releasing Factor (CRF) to the CRF1 receptor, a G-protein coupled receptor, typically initiates a signaling cascade.[4] In many tissues, this involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. By binding to the CRF1 receptor, this compound prevents the binding of CRF and thereby blocks this downstream signaling cascade.
CRF1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the study by Million et al. (2013).
Animals
-
Species: Adult male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Housed in groups of 2-3 per cage under controlled conditions (12-h light/dark cycle, 22-23°C).
-
Acclimation: Animals were acclimated to the housing conditions for at least 5 days before any experimental procedures.
Intracerebroventricular (icv) Cannulation
-
Anesthesia: Rats were anesthetized with a mixture of ketamine and xylazine.
-
Surgery: A permanent 22-gauge stainless steel guide cannula was implanted into the right lateral cerebral ventricle.
-
Recovery: Animals were allowed a recovery period of 5-7 days post-surgery.
Drug Preparation and Administration
-
This compound: For oral administration (og), this compound was suspended in 0.5% methylcellulose. For subcutaneous (sc) injection, it was dissolved in a vehicle of 20% cremophor EL in saline.
-
CRF: Rat/human CRF was dissolved in saline.
-
Administration:
-
Oral administration was performed using a gavage tube.
-
Subcutaneous injections were given in the dorsal region.
-
Intracerebroventricular injections were performed in conscious, freely moving rats.
-
Measurement of Fecal Pellet Output (FPO)
This experiment assesses the effect of this compound on CRF-induced colonic motor function.
Workflow for the Fecal Pellet Output (FPO) experiment.
Colorectal Distension (CRD) for Visceral Sensitivity
This protocol is used to assess visceral pain responses.
-
Probe Insertion: A flexible balloon (4 cm long) was inserted 8 cm into the descending colon and rectum.
-
Adaptation: Rats were allowed a 30-minute adaptation period.
-
Distension Protocol: The balloon was inflated to a constant pressure (e.g., 60 mmHg) for a set duration (e.g., 10 minutes).
-
Visceromotor Response (VMR): The number of abdominal contractions was counted as a measure of the visceral pain response.
Workflow for the Colorectal Distension (CRD) experiment.
Conclusion
This compound is a potent and selective CRF1 receptor antagonist with demonstrated in vivo activity in animal models of stress-related visceral and colonic responses. The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals interested in the pharmacology and therapeutic potential of CRF1 receptor antagonists. The detailed experimental workflows and signaling pathway diagrams offer a clear visual guide to the core concepts surrounding this compound's mechanism of action and its evaluation in preclinical settings.
References
- 1. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. The newly developed CRF1-receptor antagonists, this compound and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to NGD 98-2: A Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of NGD 98-2, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Chemical Structure and Properties
This compound is a non-peptide, orally bioavailable, and brain-penetrant small molecule.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride | [2] |
| Molecular Formula | C19H24F3N3O3.HCl | |
| Molecular Weight | 435.87 g/mol | |
| CAS Number | 355836-83-6 | [3] |
| Appearance | Not specified in provided results | |
| Solubility | Soluble to 100 mM in DMSO and to 5 mM in water with gentle warming. | |
| Purity | ≥98% | [2] |
Pharmacological Properties
This compound is a high-affinity and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[2] Its pharmacological profile makes it a valuable tool for investigating the role of the CRF system in stress-related disorders.
| Parameter | Value | Species | Assay | Reference |
| Ki | 1 nM | Not specified | CRF1 Receptor Binding | [2] |
| IC50 (CRF-induced FPO) | 15.7 mg/kg (oral) | Rat | In-vivo | [4] |
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to and blocking the activation of the CRF1 receptor. The CRF1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade is crucial in the physiological response to stress.[1][5] By antagonizing this receptor, this compound effectively dampens the stress response.
While the primary signaling pathway is through Gs-PKA, the CRF1 receptor can also couple to other G-proteins, such as Gq, leading to the activation of the phospholipase C (PLC) pathway, and Gi, which can modulate other signaling cascades.
Signaling Pathway Diagram
Caption: CRF1 receptor signaling pathway and the antagonistic action of this compound.
Synthesis
An efficient 5-step synthesis for this compound has been developed that does not require chromatography.[1][6] While the detailed step-by-step protocol is proprietary and not fully disclosed in the public literature, the publications indicate the development of synthetic methodologies for substituted pyrazine (B50134) cores through regioselective halogenation and chemoselective derivatization.[1]
Experimental Protocols
This compound has been evaluated in several preclinical models to assess its efficacy in mitigating stress-related behaviors. Below are detailed protocols for two key experiments.
CRF-Induced Locomotor Activity in Rats
This experiment evaluates the ability of this compound to antagonize the hyperlocomotor activity induced by intracerebroventricular (ICV) administration of CRF.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for CRF-induced locomotor activity assay.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are used for this study.[4]
-
Surgery: Animals are surgically implanted with an intracerebroventricular (ICV) cannula targeting the lateral ventricle. A suitable recovery period is allowed post-surgery.
-
Drug Administration:
-
This compound is suspended in a vehicle (e.g., 0.5% methylcellulose (B11928114) in distilled water with 0.1% triacetin) and administered orally (p.o.) at doses such as 10 mg/kg.[4][5]
-
A control group receives the vehicle orally.
-
Following a specific pretreatment time (e.g., 180 minutes), rats receive an ICV injection of CRF.[4]
-
-
Behavioral Assessment: Immediately after the CRF injection, individual rats are placed in an open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period.
-
Data Analysis: The locomotor activity data from the this compound treated group is compared to the vehicle-treated control group using appropriate statistical methods to determine the antagonistic effect of this compound.
Restraint Stress-Induced ACTH Release in Rats
This experiment assesses the efficacy of this compound in reducing the hormonal stress response, specifically the release of adrenocorticotropic hormone (ACTH), induced by physical restraint.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for restraint stress-induced ACTH release assay.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are used.[4]
-
Drug Administration:
-
This compound is administered orally at various doses.
-
A control group receives the vehicle.
-
-
Stress Induction: After a specified pretreatment interval, the rats are subjected to a period of restraint stress (e.g., placed in a restraining device).
-
Sample Collection: Immediately following the stress period, blood samples are collected from the animals.
-
Hormone Analysis: Plasma is separated from the blood samples, and the concentration of ACTH is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plasma ACTH levels in the this compound treated groups are compared to the vehicle-treated control group to evaluate the dose-dependent reduction in the stress-induced hormone release.[1]
Summary and Conclusion
This compound is a well-characterized, potent, and selective CRF1 receptor antagonist with promising preclinical efficacy in models of stress-related disorders. Its oral bioavailability and brain penetrance make it a valuable research tool and a potential lead compound for the development of novel therapeutics for conditions such as anxiety and depression. The provided experimental protocols and diagrams offer a foundation for researchers to design and execute further studies to explore the full therapeutic potential of this compound and other CRF1 receptor antagonists.
References
- 1. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 5. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 6. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
NGD 98-2: A Technical Guide to a Potent CRF-1 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NGD 98-2 is a potent, selective, and orally bioavailable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF-1). Developed as a potential therapeutic for stress-related disorders, this compound has been the subject of significant preclinical investigation. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound, with a focus on its pharmacological properties and the experimental methodologies used in its evaluation. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. The biological actions of CRF are primarily mediated by the CRF-1 receptor, a G-protein coupled receptor widely expressed in the central nervous system. Antagonism of the CRF-1 receptor has emerged as a promising therapeutic strategy for the treatment of various stress-related conditions, including anxiety, depression, and irritable bowel syndrome.
This compound, chemically known as N-(1-Ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine, was identified as a lead candidate from a series of pyrazine-based CRF-1 receptor antagonists.[1] It is characterized by its high affinity and selectivity for the CRF-1 receptor, oral bioavailability, and ability to penetrate the blood-brain barrier.[1][2] This guide details the discovery and development of this compound, presenting its pharmacological data, the experimental protocols used for its characterization, and its effect on the CRF-1 signaling pathway.
Discovery and Synthesis
The discovery of this compound was the result of a focused drug discovery program aimed at identifying novel, potent, and selective small-molecule CRF-1 receptor antagonists.[1] The development process involved the synthesis and structure-activity relationship (SAR) studies of a series of pyrazine (B50134) derivatives.[1]
Synthesis
A notable achievement in the development of this compound was the establishment of an efficient five-step synthesis that does not require chromatographic purification.[1][2]
Diagram of the logical workflow for the synthesis of this compound will be provided once detailed step-by-step synthesis protocol is available.
Pharmacological Profile
This compound exhibits a potent and selective antagonist profile at the CRF-1 receptor. Its pharmacological characteristics have been determined through a series of in vitro and in vivo studies.
In Vitro Pharmacology
The in vitro activity of this compound was assessed through receptor binding assays and functional cell-based assays.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Species | Value | Reference |
| Ki (CRF-1 Receptor) | Human | 1.0 nM | [3] |
| Rat | 9.8 nM | [3] | |
| IC50 (CRF-induced cAMP release) | - | - | - |
In Vivo Pharmacology
In vivo studies in rats have demonstrated the efficacy of this compound in antagonizing CRF- and stress-induced physiological and behavioral changes.
Table 2: In Vivo Pharmacological Data for this compound
| Test | Species | Route of Administration | IC50 / Effective Dose | Reference |
| CRF-induced Locomotor Activity | Rat | Oral | 10 mg/kg (significant antagonism) | [1] |
| Restraint Stress-induced ACTH Release | Rat | Oral | Dose-dependent reduction | [1] |
| CRF-induced Fecal Pellet Output | Rat | Oral | 15.7 mg/kg | [4] |
Pharmacokinetics
This compound was designed for oral administration and demonstrates good brain penetration.[1][2]
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | Orally Active | [1] |
| Brain Penetration | Brain Penetrant | [1] |
| Cmax | - | - |
| Tmax | - | - |
| Half-life | - | - |
Mechanism of Action: CRF-1 Receptor Signaling
This compound exerts its effects by blocking the CRF-1 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of CRF. The primary signaling pathway for the CRF-1 receptor involves its coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, the CRF-1 receptor can also signal through alternative pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: CRF-1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
This assay determines the binding affinity of this compound to the CRF-1 receptor.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat CRF-1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Radioligand: [125I]sauvagine.
-
Incubation: Membranes are incubated with the radioligand and a range of concentrations of this compound in the assay buffer.
-
Separation: The reaction mixture is filtered through glass fiber filters to separate bound and free radioligand.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.
This assay measures the ability of this compound to antagonize CRF-induced intracellular signaling.
Protocol:
-
Cell Line: A human neuroblastoma cell line (e.g., IMR-32) endogenously expressing the CRF-1 receptor.
-
Stimulation: Cells are pre-incubated with varying concentrations of this compound followed by stimulation with a fixed concentration of CRF.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration of this compound that inhibits 50% of the CRF-induced cAMP accumulation (IC50) is determined.
In Vivo Assays
This behavioral assay assesses the ability of this compound to block the hyperlocomotor effects of centrally administered CRF.
Caption: CRF-induced Locomotor Activity Workflow.
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: this compound or vehicle is administered orally at various doses. After a specific pretreatment time, CRF is administered via intracerebroventricular (ICV) injection.
-
Behavioral Testing: Immediately after ICV injection, rats are placed in automated locomotor activity chambers, and their activity is monitored for a set period.
-
Data Analysis: Locomotor activity parameters are compared between the different treatment groups to determine the effect of this compound on CRF-induced hyperactivity.
This neuroendocrine assay evaluates the effect of this compound on the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis.
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: this compound or vehicle is administered orally at various doses prior to stress exposure.
-
Stress Procedure: Rats are subjected to a period of restraint stress (e.g., 30 minutes).
-
Blood Sampling: Blood samples are collected at specific time points before, during, and after the stress period.
-
Hormone Measurement: Plasma levels of Adrenocorticotropic hormone (ACTH) are measured using a radioimmunoassay (RIA) or ELISA.
-
Data Analysis: ACTH levels are compared between treatment groups to assess the ability of this compound to attenuate the stress-induced HPA axis response.
Conclusion
This compound is a well-characterized, potent, and selective CRF-1 receptor antagonist with oral bioavailability and central nervous system penetration. Preclinical studies have demonstrated its efficacy in blocking the effects of CRF and stress in a variety of in vitro and in vivo models. While its clinical development status is listed as discontinued, the data gathered on this compound provide a valuable technical resource for researchers in the field of stress-related disorders and CRF-1 receptor pharmacology. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive foundation for future research and drug development efforts targeting the CRF system.
References
NGD 98-2 synthesis pathway
[2] Journal of Medicinal Chemistry Vol. 54 No. 12 - ACS Publications Full text · PDF · xml. Articles. Structure-Based Design of Potent Aromatase Inhibitors by High-Throughput Docking. Fabiana Caporuscio; ,; Giulio Rastelli; ,; Carol Imbriano; , and; Alberto Del Rio * ... Discovery of N-(1-Ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (NGD 98−2): An Orally Active Corticotropin (B344483) Releasing Factor-1 (CRF-1) Receptor Antagonist. Kevin J. Hodgetts *; ,; Ping Ge; ,; Taeyoung Yoon; , ... ... Discovery of N-(1-Ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (NGD 98−2): An Orally Active Corticotropin Releasing Factor-1 (CRF-1) Receptor Antagonist. ... The design, synthesis, and structure−activity relationships of a novel series of pyrazines, acting as corticotropin releasing factor-1 (CRF-1) receptor antagonists, are described. Synthetic methodologies were developed to prepare a number of substituted pyrazine (B50134) cores utilizing regioselective halogenation and chemoselective derivatization. ... Noteworthy, an efficient 5-step synthesis was developed for the lead compound 59 (NGD 98−2), which required no chromatography. Compound 59 was characterized as an
NGD 98-2: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of NGD 98-2, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to support further research and development.
Core Biological Activity: CRF1 Receptor Antagonism
This compound is a high-affinity, orally bioavailable, and brain-penetrant non-peptide small molecule antagonist of the CRF1 receptor.[1][2][3][4] Its primary biological function is to block the downstream effects of Corticotropin-Releasing Factor (CRF) by competitively inhibiting its binding to the CRF1 receptor. This action modulates the physiological responses to stress, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis.[2][3][4]
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key affinity and functional data.
In Vitro Activity
| Assay Type | Target | Species | Cell Line | Value | Reference(s) |
| Radioligand Binding (Ki) | CRF1 Receptor | Human | - | 1.0 nM | [2] |
| Radioligand Binding (Ki) | CRF1 Receptor | Rat | - | 9.8 nM | [2] |
| Functional cAMP Assay (IC50) | CRF1 Receptor | Human | IMR-32 | 93 nM | [1] |
In Vivo Activity
| Assay Type | Species | Administration Route | IC50 / Effective Dose | Effect | Reference(s) |
| CRF-Induced Fecal Pellet Output | Rat | Oral (og) | 15.7 mg/kg | Inhibition of CRF-induced colonic motor stimulation | [2][5] |
| CRF-Induced Locomotor Activity | Rat | Oral (og) | 10 mg/kg | Significant antagonism of CRF-induced increases in locomotor activity | [3][4] |
| Restraint Stress-Induced ACTH Increase | Rat | Oral (og) | 10 mg/kg | Dose-dependent reduction in plasma ACTH levels | [2][3][4] |
| CRF-Induced Colonic Motor Function | Rat | Subcutaneous (sc) | 30 mg/kg | Inhibition of icv and ip CRF-induced fecal pellet output | [2][6] |
Signaling Pathway of CRF1 Receptor and Inhibition by this compound
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[7][8] Upon binding of its endogenous ligand, CRF, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular and physiological responses associated with stress.[7] this compound, as a competitive antagonist, blocks the initial binding of CRF to the CRF1 receptor, thereby preventing the activation of this signaling cascade.
While the Gs-cAMP pathway is the principal mechanism, evidence suggests that the CRF1 receptor can also couple to other G-proteins, such as Gq, leading to the activation of the phospholipase C (PLC) pathway, and can be involved in the activation of the ERK1/2-MAP and Akt kinase cascades.[7][9][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The newly developed CRF1-receptor antagonists, this compound and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 10. Molecular mechanisms of corticotropin-releasing factor receptor-induced calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
NGD 98-2: A Technical Overview of its High-Affinity and Selective Antagonism of the Corticotropin-Releasing Factor Receptor 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of NGD 98-2, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The document details its binding affinity, outlines the experimental methodologies used for its characterization, and illustrates the key signaling pathways involved.
Core Data Summary
This compound has been identified as a high-affinity, orally bioavailable, and brain-penetrant non-peptide antagonist of the CRF1 receptor.[1] Its affinity has been quantified through radioligand binding assays, demonstrating potent interaction with both human and rat CRF1 receptors.
| Compound | Receptor | Species | Binding Affinity (Ki) |
| This compound | CRF1 | Human | 1.0 nM |
| This compound | CRF1 | Rat | 9.8 nM[2] |
While this compound is reported to be a "highly selective" CRF1 receptor antagonist, specific quantitative data on its binding affinity for the CRF2 receptor from publicly available literature is limited.[1] A comprehensive selectivity profile has been generated for this compound (also referred to as compound 59) through a Cerep selectivity screen; however, the detailed results of this screen are not broadly accessible.[1]
Experimental Protocols
The characterization of this compound's interaction with the CRF1 receptor involves standard, yet rigorous, pharmacological assays. The following are detailed representative protocols for the key experiments typically employed.
Radioligand Binding Assay for CRF1 Receptor Affinity
This assay determines the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the CRF1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the recombinant human or rat CRF1 receptor, or from brain tissue known to have high CRF1 receptor density (e.g., cortex, cerebellum).
-
Tissue or cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand, such as [¹²⁵I]ovine-CRF or [³H]-Urocortin. The concentration is typically at or near the Kd of the radioligand for the CRF1 receptor.
-
Increasing concentrations of the unlabeled test compound (this compound) to generate a competition curve.
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled CRF1 ligand.
-
The plate is incubated, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant), which represents the binding affinity of the test compound, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for CRF1 Receptor Antagonism
This assay assesses the functional activity of this compound as a CRF1 antagonist by measuring its ability to block agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the CRF1 signaling pathway.
1. Cell Culture and Plating:
-
A cell line endogenously or recombinantly expressing the CRF1 receptor and capable of a robust cAMP response (e.g., IMR-32 human neuroblastoma cells, CHO-K1 cells) is used.
-
Cells are cultured under standard conditions and plated into 96- or 384-well plates at a predetermined density to achieve a confluent monolayer on the day of the assay.
2. Antagonist and Agonist Treatment:
-
The cell culture medium is removed and replaced with assay buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are pre-incubated with increasing concentrations of the antagonist (this compound) for a specific period.
-
Following the antagonist pre-incubation, a fixed concentration of a CRF1 receptor agonist (e.g., CRF, urocortin) is added to stimulate cAMP production. The agonist concentration is typically at its EC80 or EC90 to ensure a robust signal.
-
Control wells include cells treated with vehicle only (basal cAMP), agonist only (stimulated cAMP), and a known CRF1 antagonist as a positive control.
3. cAMP Measurement:
-
The stimulation is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other competitive immunoassay principles.
4. Data Analysis:
-
The raw data (e.g., HTRF ratio, absorbance) are converted to cAMP concentrations based on a standard curve.
-
The antagonist's effect is plotted as a dose-response curve, with the antagonist concentration on the x-axis and the percentage inhibition of the agonist-stimulated cAMP response on the y-axis.
-
The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist's effect, is determined using non-linear regression.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental logic, the following diagrams are provided.
References
NGD 98-2 in Stress-Induced Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS), represent a significant global health burden. A key mediator in the body's response to stress is the hypothalamic-pituitary-adrenal (HPA) axis, which is primarily regulated by corticotropin-releasing factor (CRF).[1][2] CRF exerts its effects through two main receptor subtypes, CRF1 and CRF2.[3] The CRF1 receptor, in particular, has been identified as a critical component in mediating the physiological and behavioral responses to stress.[4][5] Consequently, antagonism of the CRF1 receptor has emerged as a promising therapeutic strategy for the management of stress-related pathologies.[6]
This technical guide focuses on NGD 98-2, a potent and selective, orally bioavailable, and brain-penetrant non-peptide antagonist of the CRF1 receptor.[7][8] We will delve into its mechanism of action, summarize key preclinical findings in models of stress-induced pathophysiology, provide detailed experimental protocols for cited studies, and visualize the underlying signaling pathways.
Mechanism of Action
This compound is a high-affinity CRF1 receptor antagonist with a reported Ki of 1 nM.[9] Its primary mechanism of action is to competitively inhibit the binding of CRF to the CRF1 receptor, thereby blocking the downstream signaling cascades that are activated in response to stress. By antagonizing the CRF1 receptor, this compound effectively dampens the activation of the HPA axis and other stress-responsive systems. This leads to a reduction in the release of adrenocorticotropic hormone (ACTH) from the pituitary and subsequently, cortisol from the adrenal glands, which are key hormones involved in the stress response.[2][7][10]
Signaling Pathway of CRF1 Receptor and HPA Axis
The following diagram illustrates the central role of the CRF1 receptor in the HPA axis and the inhibitory effect of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various models of stress-induced pathophysiology.
Table 1: Receptor Binding Affinity and In Vivo Efficacy
| Parameter | Value | Species | Assay | Reference(s) |
| Ki (CRF1 Receptor) | 1.0 nM | Human | Radioligand Binding Assay | [3] |
| 9.8 nM | Rat | Radioligand Binding Assay | [3] | |
| IC50 (CRF-induced FPO) | 15.7 mg/kg (oral) | Rat | In vivo CRF Challenge | [8][9] |
Table 2: Efficacy in Stress-Induced Colonic Motor Function
| Stress Model | Administration Route | Dose (mg/kg) | Outcome Measure | % Inhibition / Reduction | Reference(s) |
| CRF-induced FPO | Subcutaneous | 30 | Fecal Pellet Output | 71% | [9][11] |
| Oral | 3, 10, 30 | Fecal Pellet Output | Dose-dependent reduction | [9] | |
| Water Avoidance Stress | Oral | 3, 10, 30 | Fecal Pellet Output | Significant attenuation | [9] |
Table 3: Efficacy in Stress-Induced Visceral Hypersensitivity
| Stress Model | Administration Route | Dose (mg/kg) | Outcome Measure | Effect | Reference(s) |
| Repeated Colorectal Distention | Oral | 30 | Visceromotor Response | Prevention of hyper-responsivity | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
CRF1 Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound for the CRF1 receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells stably expressing the human or rat CRF1 receptor.
-
Radioligand: A radiolabeled CRF1 receptor ligand, such as [¹²⁵I]Sauvagine, is used.
-
Competitive Binding Assay:
-
Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[12]
Restraint Stress-Induced ACTH Release in Rats
Objective: To evaluate the effect of this compound on stress-induced activation of the HPA axis by measuring plasma ACTH levels.
Methodology:
-
Animals: Adult male rats are used.
-
Drug Administration: this compound or vehicle is administered orally at specified doses (e.g., 10 mg/kg) prior to the stress procedure.[8]
-
Restraint Stress: Rats are placed in a well-ventilated restraint tube for a defined period (e.g., 15-30 minutes).[13]
-
Blood Sampling: Immediately following the restraint period, blood samples are collected via a suitable method (e.g., tail vein, trunk blood) into tubes containing an anticoagulant and a protease inhibitor.
-
Plasma Separation: Blood samples are centrifuged to separate the plasma.
-
ACTH Measurement: Plasma ACTH concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
Data Analysis: ACTH levels in the this compound treated group are compared to the vehicle-treated control group.
Water Avoidance Stress (WAS) Model in Rats
Objective: To assess the effect of this compound on stress-induced colonic motor function.
Methodology:
-
Animals: Adult male rats are used.
-
Drug Administration: this compound or vehicle is administered orogastrically at various doses (e.g., 3, 10, 30 mg/kg) 180 minutes prior to the stress exposure.[9]
-
WAS Procedure:
-
Rats are individually placed on a small platform (e.g., 8 x 8 cm) fixed to the center of a water-filled container (e.g., 45 x 25 x 25 cm).
-
The water level is maintained approximately 1 cm below the platform.
-
The duration of the stress exposure is typically 60 minutes.[9]
-
-
Outcome Measure: The total number of fecal pellets expelled during the 60-minute stress period is counted.
-
Data Analysis: The fecal pellet output in the this compound treated groups is compared to the vehicle-treated stressed group and a non-stressed control group.
Colorectal Distention (CRD) Model of Visceral Hypersensitivity
Objective: To determine the effect of this compound on stress-induced visceral pain.
Methodology:
-
Animals: Adult male rats are used.
-
Surgical Preparation: Rats are chronically implanted with electrodes in the external oblique abdominal muscles to record the visceromotor response (VMR) via electromyography (EMG).
-
Drug Administration: this compound or vehicle is administered orogastrically (e.g., 30 mg/kg) 40 minutes before the first colorectal distention.[9]
-
CRD Procedure:
-
A flexible balloon catheter is inserted into the colon.
-
The balloon is inflated to a specific pressure (e.g., 60 mmHg) for a set duration (e.g., 10 minutes), followed by a rest period. This is typically repeated.[9]
-
-
Outcome Measure: The visceromotor response, quantified as the integrated EMG activity of the abdominal muscles during balloon inflation, is recorded.
-
Data Analysis: The VMR in the this compound treated group is compared to the vehicle-treated group to assess the prevention of visceral hyper-responsivity.
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
References
- 1. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]
- 2. Characterization of Multisubstituted Corticotropin Releasing Factor (CRF) Peptide Antagonists (Astressins) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. amcor.asahikawa-med.ac.jp [amcor.asahikawa-med.ac.jp]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. Diurnal variation in neuroendocrine response to stress in rats: plasma ACTH, beta-endorphin, beta-LPH, corticosterone, prolactin and pituitary cyclic AMP responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: NGD 98-2 In Vivo Experimental Protocols
Introduction
NGD 98-2 is a potent and selective, orally active, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] CRF1 receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis and play a crucial role in mediating physiological and behavioral responses to stress.[2] Dysregulation of the CRF system is implicated in various stress-related disorders. In preclinical research, this compound serves as a valuable pharmacological tool to investigate the role of CRF1 signaling in animal models of anxiety, depression, and stress-sensitive visceral disorders like Irritable Bowel Syndrome (IBS).[3][4] These application notes provide detailed protocols for in vivo experiments using this compound to assess its effects on stress-induced colonic motor function and visceral hypersensitivity in rodent models.
Mechanism of Action: CRF1 Receptor Antagonism
Stress triggers the release of Corticotropin-Releasing Factor (CRF), which binds to its receptors, primarily CRF1 and CRF2.[2] Activation of CRF1 receptors in the brain and peripheral tissues, such as the colon, initiates a cascade of events leading to characteristic stress responses.[5] These include increased colonic motility and secretion, as well as visceral hypersensitivity.[4][5] this compound competitively binds to the CRF1 receptor, blocking the binding of CRF and thereby inhibiting its downstream signaling pathways.[2] This mechanism makes this compound effective in mitigating the gastrointestinal and endocrine responses to stress.[1][3]
Figure 1: Simplified signaling pathway showing the inhibitory action of this compound on the CRF1 receptor.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various preclinical rat models. Data is compiled from studies assessing its ability to inhibit responses induced by exogenous CRF administration or by acute stress.
Table 1: Efficacy of this compound on CRF-Induced Fecal Pellet Output (FPO) in Rats
| Administration Route | This compound Dose (mg/kg) | CRF Challenge | % Inhibition of FPO | Source |
| Subcutaneous (sc) | 30 | 10 µg/kg, icv | 71% | [3] |
| Subcutaneous (sc) | 3 | ip CRF | No significant effect | [6] |
| Subcutaneous (sc) | 10 | ip CRF | No significant effect | [6] |
| Subcutaneous (sc) | 30 | ip CRF | 59% | [6] |
| Orogastric (og) | 3, 10, 30 | icv CRF | Dose-dependent (IC50 = 15.7 mg/kg) | [1] |
| Orogastric (og) | 30 | icv CRF | 67-87% | [1] |
Table 2: Efficacy of this compound on Stress-Induced Fecal Pellet Output (FPO) in Rats
| Administration Route | This compound Dose (mg/kg) | Stress Model | % Inhibition of FPO | Source |
| Orogastric (og) | 30 | Water Avoidance Stress (WAS) | 23-53% | [1] |
Experimental Protocols
Protocol 1: Inhibition of CRF-Induced Colonic Motor Function
This protocol assesses the ability of this compound to block the pro-secretomotor effects of centrally or peripherally administered CRF. The primary endpoint is the Fecal Pellet Output (FPO).
Objective: To determine the efficacy of this compound in preventing the increase in colonic motility induced by Corticotropin-Releasing Factor (CRF).
Animal Model: Adult male Sprague-Dawley rats with chronic intracerebroventricular (icv) cannulae for central administration studies.[7]
Materials:
-
This compound
-
Vehicle for this compound (e.g., sterile water or saline)
-
CRF (human/rat)
-
Saline (0.9%)
-
Administration tools: gavage needles (og), syringes and needles (sc, ip), infusion pump (icv)
Procedure:
-
Acclimation: House rats individually and allow them to acclimate to the experimental environment for at least 30 minutes before injections.
-
Fasting: Food may be withheld for a period before the experiment to ensure clear observation of fecal pellet output.
-
This compound Administration (Pretreatment):
-
CRF Challenge:
-
Observation and Data Collection:
-
Data Analysis: Compare the mean FPO between groups (Vehicle + Saline, Vehicle + CRF, this compound + CRF) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Figure 2: Experimental workflow for testing this compound against CRF-induced colonic motility.
Protocol 2: Inhibition of Stress-Induced Colonic Motor Function
This protocol uses the Water Avoidance Stress (WAS) model, a well-established method for inducing an acute psychological stress response in rodents, to evaluate the efficacy of this compound.
Objective: To determine if this compound can attenuate the increase in defecation caused by acute psychological stress.
Animal Model: Adult male Wistar or Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle for this compound
-
Stress apparatus: A water tank with a small platform (e.g., 8x8 cm) fixed to the center, surrounded by water (25°C) up to 1 cm below the platform height.
-
Administration tools: gavage needles (og)
Procedure:
-
Acclimation: Acclimate rats to the laboratory environment. Handle them for several days prior to the experiment.
-
This compound Administration (Pretreatment):
-
Administer this compound (e.g., 30 mg/kg, og) or vehicle via oral gavage. The timing should be based on the compound's pharmacokinetic profile (e.g., 180 minutes prior to stress).[3]
-
-
Water Avoidance Stress (WAS):
-
Place each rat on the platform in the center of the water-filled tank for a continuous period of 60 minutes.
-
Control (non-stressed) animals are placed in a similar empty container without water.
-
-
Observation and Data Collection:
-
During the 60-minute stress period, observe and count the total number of fecal pellets expelled by each rat.
-
-
Data Analysis: Compare the mean FPO between the different groups (Non-stressed + Vehicle, Stressed + Vehicle, Stressed + this compound) using appropriate statistical methods.
Figure 3: Workflow for the Water Avoidance Stress (WAS) experiment to evaluate this compound.
Protocol 3: Prevention of Visceral Hypersensitivity
This protocol evaluates the ability of this compound to prevent the development of visceral hypersensitivity (hyperalgesia) induced by repeated colorectal distention (CRD), a model relevant to IBS.
Objective: To assess if this compound can block the sensitization of visceral nociceptive responses.
Animal Model: Adult male rats.
Materials:
-
This compound
-
Vehicle for this compound
-
Colorectal distention apparatus: A pressure transducer, a barostat/distention control device, and a flexible balloon catheter (e.g., 4-5 cm).
-
Electromyography (EMG) equipment to record abdominal muscle contractions (visceromotor response, VMR).
-
Administration tools: gavage needles (og)
Procedure:
-
Surgical Preparation (Optional but recommended): Several days before the experiment, implant EMG electrodes into the external oblique abdominal muscles to quantify the VMR.
-
Acclimation: On the day of the experiment, allow rats to acclimate to the testing environment.
-
This compound Administration (Pretreatment):
-
Administer this compound or vehicle via oral gavage 40 minutes prior to the first CRD.[6]
-
-
Baseline CRD (First Distention):
-
Gently insert the balloon catheter into the colon (e.g., 8 cm from the anus) and secure it.
-
Perform a series of phasic distentions at increasing pressures (e.g., 20, 40, 60 mmHg), each lasting for a set duration (e.g., 20 seconds) with a rest interval in between.
-
Record the VMR (EMG activity) at each pressure level.
-
-
Induction of Hypersensitivity (Second Distention):
-
After a rest period (e.g., 30 minutes), perform a second, identical series of CRD. In control animals, the VMR to the second series is typically exaggerated, indicating sensitization.[8]
-
-
Data Analysis: Quantify the EMG signal (e.g., area under the curve) for each distention. Compare the VMR between the first and second CRD series within each treatment group. Compare the VMR during the second series between the vehicle-treated and this compound-treated groups to determine if the antagonist prevented sensitization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 4. escholarship.org [escholarship.org]
- 5. jnmjournal.org [jnmjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Corticotropin Releasing Factor in the brain and blocking spinal descending signals induce hyperalgesia in the latent sensitization model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Oral Administration of NGD 98-2 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 is a potent and selective, orally bioavailable, and brain-penetrant antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF-1).[1][2] It belongs to a novel series of pyrazine (B50134) derivatives and has shown efficacy in animal models of stress-related disorders.[1][2] These application notes provide a comprehensive overview of the oral administration of this compound in rats, including its mechanism of action, demonstrated efficacy in preclinical models, and detailed experimental protocols. This document is intended to guide researchers in designing and executing studies involving the oral delivery of this compound.
Mechanism of Action: CRF-1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to and inhibiting the CRF-1 receptor. The Corticotropin-Releasing Factor (CRF) system is a key regulator of the stress response.[3][4] Upon exposure to stress, CRF is released and binds to its receptors, primarily CRF-1, initiating a signaling cascade that leads to the release of Adrenocorticotropic Hormone (ACTH) and subsequent physiological and behavioral stress responses.[1][3] By blocking the CRF-1 receptor, this compound can attenuate these stress-induced sequelae.[1][2]
Signaling Pathway of CRF-1 Receptor and Inhibition by this compound
Caption: CRF-1 receptor signaling pathway and its inhibition by this compound.
Pharmacokinetics
While this compound is characterized as orally bioavailable and brain-penetrant, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life in rats following oral administration are not detailed in the reviewed literature.[1][2] However, its efficacy in behavioral and physiological models following oral administration indicates sufficient systemic exposure and central nervous system penetration to engage its target.[1][2]
Preclinical Efficacy in Rat Models
Oral administration of this compound has demonstrated significant efficacy in attenuating stress-induced behavioral and physiological responses in rats.
Antagonism of CRF-Induced Locomotor Activity
Oral pretreatment with this compound has been shown to significantly antagonize the increase in locomotor activity induced by intracerebroventricular (ICV) injection of CRF.[1][2]
Reduction of Stress-Induced ACTH Increase
This compound, when administered orally, dose-dependently reduces the increase in plasma Adrenocorticotropic Hormone (ACTH) levels induced by restraint stress.[1][5]
Attenuation of Stress-Induced Colonic Motor Function
Oral gavage of this compound has been shown to dose-dependently inhibit the increase in fecal pellet output (FPO) induced by both ICV administration of CRF and exposure to water avoidance stress (WAS).[6][7]
Table 1: Effect of Oral this compound on ICV-CRF-Induced Fecal Pellet Output in Rats [7]
| Oral Dose of this compound (mg/kg) | Mean Fecal Pellets / 60 min (± SEM) |
| Vehicle | 6.8 ± 1.8 |
| 3 | 5.1 ± 1.5 |
| 10 | 3.4 ± 1.2 |
| 30 | 0.9 ± 0.7 |
Note: Data extracted from a study where this compound was administered 180 minutes prior to ICV CRF injection.
Table 2: Effect of Oral this compound on Water Avoidance Stress-Induced Fecal Pellet Output in Rats [7]
| Oral Dose of this compound (mg/kg) | Mean Fecal Pellets / 60 min (± SEM) |
| Vehicle (No Stress) | 1.4 ± 0.6 |
| Vehicle (WAS) | 8.8 ± 0.6 |
| 3 (WAS) | 5.5 ± 0.8 |
| 10 (WAS) | 5.5 ± 0.9 |
| 30 (WAS) | 6.8 ± 0.4 |
Note: Data extracted from a study where this compound was administered 180 minutes prior to a 60-minute WAS session.
Experimental Protocols
The following are detailed protocols for key experiments involving the oral administration of this compound in rats, based on published studies.
General Preparation for Oral Administration
-
Compound Formulation: Prepare this compound in a suitable vehicle for oral gavage. The choice of vehicle should be based on the compound's solubility and the specific experimental design. Common vehicles include water, saline, or a suspension in a vehicle like 0.5% methylcellulose.
-
Animal Acclimation: Acclimate male rats (e.g., Sprague-Dawley) to the housing facility for at least one week prior to the experiment. House animals under standard laboratory conditions (e.g., 12:12 h light:dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Dosing Volume: The volume of administration should be calculated based on the animal's body weight and should not exceed standard recommended volumes for oral gavage in rats (typically 5-10 mL/kg).
Protocol 1: Assessment of this compound on CRF-Induced Locomotor Activity
-
Animal Model: Male rats equipped with chronic intracerebroventricular (ICV) cannulae.
-
This compound Administration: Administer this compound or vehicle orally via gavage at doses ranging from 10 to 30 mg/kg.[1][2]
-
Pretreatment Time: Allow for a pretreatment period of 180 minutes following oral administration.[7]
-
CRF Challenge: Inject CRF (e.g., 10 µg/kg) or vehicle via the ICV cannula.[6]
-
Behavioral Assessment: Immediately after the ICV injection, place the rats in an open-field arena and record locomotor activity for a specified duration (e.g., 60 minutes) using an automated activity monitoring system.
-
Data Analysis: Analyze the total distance traveled, number of movements, and other relevant locomotor parameters. Compare the effects of this compound pretreatment to the vehicle control group.
Protocol 2: Evaluation of this compound on Stress-Induced ACTH Release
-
Animal Model: Male rats.
-
This compound Administration: Administer this compound or vehicle orally via gavage at various doses.
-
Pretreatment Time: Allow for a pretreatment period of 180 minutes.[7]
-
Stress Induction: Subject the rats to a restraint stress paradigm for a defined period (e.g., 30-60 minutes).
-
Blood Sampling: At the end of the stress period, collect trunk blood following decapitation or collect blood samples via an indwelling catheter.
-
ACTH Measurement: Centrifuge the blood samples to separate plasma. Measure plasma ACTH concentrations using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Compare plasma ACTH levels between the different treatment groups.
Protocol 3: Investigation of this compound on Stress-Induced Colonic Motor Function
-
Animal Model: Male rats.
-
This compound Administration: Administer this compound or vehicle orally via gavage at doses ranging from 3 to 30 mg/kg.[7]
-
Pretreatment Time: Allow for a pretreatment period of 180 minutes.[7]
-
Stress Induction:
-
Outcome Measurement:
-
Fecal Pellet Output (FPO): Count the number of fecal pellets produced during the 60-minute period following the stressor.[7]
-
Diarrhea: Observe the incidence of diarrhea.
-
-
Data Analysis: Compare the FPO and incidence of diarrhea between the this compound treated groups and the vehicle control group.
Experimental Workflow for Oral Administration of this compound in Rats
Caption: General experimental workflow for studies involving oral this compound in rats.
Conclusion
This compound is a valuable research tool for investigating the role of the CRF-1 receptor in stress-related pathophysiology. Its oral bioavailability and efficacy in rat models make it a suitable candidate for preclinical studies. The protocols and data presented in these application notes provide a foundation for researchers to further explore the therapeutic potential of this compound. Future studies should aim to fully characterize the pharmacokinetic profile of orally administered this compound to better correlate plasma and brain concentrations with its pharmacological effects.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 7. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
NGD 98-2 Subcutaneous Injection: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NGD 98-2 is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] It is an orally available and brain-penetrant compound that has been investigated in preclinical models for its potential therapeutic effects in stress-related disorders.[1] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the body's response to stress.[2][3] Antagonism of this receptor is a strategy for mitigating the physiological effects of stress, including those observed in the gastrointestinal system.
These application notes provide detailed protocols for the subcutaneous administration of this compound in a research setting, based on published preclinical studies. Additionally, it summarizes the available quantitative data and outlines the known signaling pathways associated with CRF1 receptor antagonism.
Data Presentation
In Vivo Efficacy of Subcutaneous this compound in Rats
The following table summarizes the quantitative data from a key preclinical study investigating the effect of subcutaneously administered this compound on Corticotropin-Releasing Factor (CRF)-induced fecal pellet output (FPO) in rats. This model is used to assess the potential of a compound to mitigate stress-induced colonic motor function.
| Treatment Group | This compound Dose (mg/kg, sc) | Challenge | Fecal Pellet Output (pellets/hour, Mean ± SEM) | % Inhibition of CRF-induced FPO | Reference |
| Vehicle + Saline (icv) | - | Saline | 0.0 ± 0.0 | N/A | [2] |
| Vehicle + CRF (icv) | - | CRF (10 µg/kg) | 4.8 ± 0.8 | 0% | [2] |
| This compound + CRF (icv) | 30 | CRF (10 µg/kg) | 1.4 ± 0.6 | 71% | [2] |
| Vehicle + Saline (ip) | - | Saline | 0.5 ± 0.3 | N/A | [2] |
| Vehicle + CRF (ip) | - | CRF (10 µg/kg) | 6.6 ± 0.9 | 0% | [2] |
| This compound + CRF (ip) | 3 | CRF (10 µg/kg) | 5.3 ± 1.6 | Not Significant | [2] |
| This compound + CRF (ip) | 10 | CRF (10 µg/kg) | 6.1 ± 1.9 | Not Significant | [2] |
| This compound + CRF (ip) | 30 | CRF (10 µg/kg) | 2.5 ± 1.2 | 59% | [2] |
icv: intracerebroventricular; ip: intraperitoneal; sc: subcutaneous; SEM: Standard Error of the Mean
Note: Pharmacokinetic data such as Cmax, Tmax, half-life, and bioavailability for the subcutaneous administration of this compound are not publicly available. Preclinical studies have noted the compound to be orally bioavailable and brain-penetrant.[4]
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of this compound in Rats
This protocol is adapted from preclinical studies investigating the effects of this compound on stress-induced colonic motor function.[5][6]
Materials:
-
This compound hydrochloride (or free base)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of DMSO, Tween-80, and sterile saline in a 1:1:8 ratio.
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 100 µL of Tween-80, and 800 µL of sterile saline.
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound based on the desired dose and the body weight of the animals.
-
Dissolve the weighed this compound in the prepared vehicle. For example, to prepare a 30 mg/mL stock solution, dissolve 30 mg of this compound in 1 mL of the vehicle.
-
Vortex the solution vigorously. If necessary, sonicate briefly to aid dissolution.
-
The final injection volume should be calculated to deliver the desired dose per kilogram of body weight (e.g., for a 30 mg/kg dose in a 250g rat, inject 250 µL of a 30 mg/mL solution).
-
-
Animal Preparation and Dosing:
-
Weigh each animal accurately immediately before dosing to calculate the precise injection volume.
-
Gently restrain the animal.
-
The subcutaneous injection is typically administered in the loose skin over the dorsal (back) region, often between the shoulder blades.
-
Pinch the skin to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
-
Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
In the context of the cited studies, the experimental challenge (e.g., CRF administration) is typically performed 60 minutes after the subcutaneous injection of this compound.[2]
-
Protocol 2: Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of subcutaneously administered this compound in a rat model of CRF-induced colonic motor stimulation.
Signaling Pathways
CRF1 Receptor Signaling Pathway
This compound acts as an antagonist at the CRF1 receptor. The binding of CRF to its receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. While the primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, CRF1 receptor activation can also couple to other G-proteins to activate phospholipase C (PLC) and MAP kinase pathways.[7][8][9] Peripheral CRF signaling has also been shown to involve mast cell degranulation and histamine (B1213489) release.[3][10]
The following diagram illustrates the signaling pathways activated by CRF binding to the CRF1 receptor, which are inhibited by this compound.
Development Status
Based on available information, this compound was a preclinical development candidate.[2] However, there is a lack of publicly available data on its progression into clinical trials. One source suggests that the development of this compound has been discontinued.[7] The clinical development of CRF1 receptor antagonists, in general, has faced challenges, with several candidates failing to demonstrate efficacy in clinical trials for conditions such as irritable bowel syndrome and anxiety disorders.[3][11]
Conclusion
This compound is a valuable research tool for investigating the role of the CRF1 receptor in preclinical models of stress-related pathophysiology. The provided protocols for subcutaneous administration are based on established methodologies from peer-reviewed literature. Researchers utilizing this compound should be aware of the lack of publicly available pharmacokinetic and clinical data. The information presented here is intended to guide the design and execution of in vivo experiments aimed at further elucidating the therapeutic potential and mechanisms of action of CRF1 receptor antagonists.
References
- 1. Preclinical Toxicology of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 3. Beyond depression and anxiety; a systematic review about the role of corticotropin-releasing hormone antagonists in diseases of the pelvic and abdominal organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Functional Insights into CRF Peptides and Their Receptors [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. NGD-98-2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Investigational New Drug Applications Prepared and Submitted by Sponsor-Investigators | FDA [fda.gov]
- 11. escholarship.org [escholarship.org]
Application Notes and Protocols: NGD 98-2 for Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 is a potent, selective, and orally bioavailable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF-1).[1][2][3] The CRF system plays a pivotal role in mediating the body's response to stress, and dysregulation of this system is implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[4][5] As a CRF-1 antagonist, this compound blocks the binding of CRF, thereby attenuating the downstream physiological and behavioral responses to stress. These characteristics make this compound a valuable pharmacological tool for preclinical research in rodent models of stress-related pathologies.
These application notes provide detailed protocols for the use of this compound in common rodent behavioral paradigms, along with recommended dosage information and a summary of its mechanism of action.
Mechanism of Action: CRF-1 Receptor Antagonism
This compound exerts its effects by competitively binding to and blocking the CRF-1 receptor.[2][3] In response to stress, the hypothalamus releases CRF, which then binds to CRF-1 receptors in the anterior pituitary. This binding stimulates the secretion of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to release glucocorticoids like corticosterone. This cascade is known as the hypothalamic-pituitary-adrenal (HPA) axis. By antagonizing the CRF-1 receptor, this compound effectively dampens the activation of the HPA axis and other CRF-1-mediated stress responses in the central and peripheral nervous systems.[3][6]
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in various rodent behavioral models as reported in the literature.
Table 1: Oral Administration (Orogastric Gavage) in Rats
| Behavioral Assay | Species | Dose Range (mg/kg) | Effect |
| CRF-Induced Locomotor Activity | Rat | 10 | Significantly antagonized CRF-induced increases in locomotor activity.[2][3][7] |
| Restraint Stress-Induced ACTH Release | Rat | 10 - 30 | Dose-dependently reduced restraint stress-induced increases in plasma ACTH levels.[2][3][7] |
| Water Avoidance Stress-Induced Fecal Pellet Output | Rat | 3 - 30 | Reduced fecal pellet output in response to water avoidance stress.[8] |
| CRF-Induced Fecal Pellet Output | Rat | 3 - 30 | Reduced icv CRF-induced fecal pellet output with an IC50 of 15.7 mg/kg.[8] |
Table 2: Subcutaneous Administration in Rats
| Behavioral Assay | Species | Dose (mg/kg) | Effect |
| CRF-Induced Fecal Pellet Output | Rat | 30 | Inhibited both icv and ip CRF-induced fecal pellet output.[8][9] |
Experimental Protocols
CRF-Induced Locomotor Activity
This assay assesses the ability of this compound to block the hyperlocomotor effects of centrally administered CRF.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 20% hydroxypropyl-β-cyclodextrin in sterile water)
-
Corticotropin-Releasing Factor (CRF)
-
Sterile saline
-
Male Sprague-Dawley or Wistar rats with indwelling intracerebroventricular (ICV) cannulae
-
Open-field activity chambers equipped with photobeam detectors
Protocol:
-
Drug Preparation: Prepare this compound in the chosen vehicle at the desired concentration.
-
Acclimation: Acclimate rats to the testing room for at least 60 minutes before the experiment.
-
This compound Administration: Administer this compound or vehicle orally (p.o.) via gavage at a volume of 5 ml/kg. A pretreatment time of 180 minutes is recommended based on previous studies.[9]
-
CRF Administration: 180 minutes after this compound or vehicle administration, administer CRF (e.g., 0.3 µg in 5 µl sterile saline) or saline via the ICV cannula.
-
Locomotor Activity Recording: Immediately place the rat in the open-field chamber and record locomotor activity for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of photobeam breaks. Compare the activity of the this compound treated group to the vehicle-treated group.
Restraint Stress-Induced ACTH Release
This protocol evaluates the efficacy of this compound in suppressing the HPA axis response to an acute physical and psychological stressor.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley or Wistar rats
-
Restraint tubes or devices
-
Equipment for blood collection (e.g., tail-nick or trunk blood collection)
-
Assay kits for measuring plasma ACTH levels (e.g., ELISA or RIA)
Protocol:
-
Drug Preparation: Prepare this compound in the appropriate vehicle.
-
Acclimation: Acclimate rats to the testing room for at least 60 minutes.
-
This compound Administration: Administer this compound or vehicle orally. A pretreatment time of 180 minutes is suggested.[9]
-
Restraint Stress: Place the rats in the restraint devices for a period of 15-30 minutes.
-
Blood Collection: Immediately following the restraint period, collect blood samples.
-
ACTH Measurement: Process the blood samples to separate plasma and measure ACTH concentrations using a suitable assay kit.
-
Data Analysis: Compare plasma ACTH levels between the this compound and vehicle-treated groups.
Water Avoidance Stress (WAS) Model
The WAS model is used to induce a state of psychological stress and is particularly relevant for studying stress-induced visceral hypersensitivity and colonic motility, key features of IBS.
Materials:
-
This compound
-
Vehicle
-
Male Wistar rats
-
Plexiglass tank
-
A small platform
Protocol:
-
Apparatus Setup: Fill the tank with room temperature water to a level approximately 1 cm below the top of the platform. The platform should be placed in the center of the tank.
-
Drug Preparation: Prepare this compound solution for oral or subcutaneous administration.
-
This compound Administration: Administer this compound or vehicle. For oral administration, a 180-minute pretreatment time is recommended. For subcutaneous administration, a 60-minute pretreatment time is suggested.[9]
-
Water Avoidance Stress: Place the rat on the platform in the water-filled tank for a period of 60 minutes.
-
Fecal Pellet Output Measurement: During the 60-minute stress period, count the number of fecal pellets produced by each rat.
-
Data Analysis: Compare the fecal pellet output between the different treatment groups.
Vehicle Preparation
While specific vehicle formulations may vary between laboratories, a common vehicle for oral administration of hydrophobic compounds like this compound is an aqueous solution of a cyclodextrin, such as 20% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water. For subcutaneous injections, this compound can be dissolved in a vehicle such as a mixture of DMSO, Tween 80, and saline. It is crucial to perform solubility and stability tests for the specific batch of this compound and the chosen vehicle. A vehicle control group must always be included in the experimental design.
Conclusion
This compound is a potent and selective CRF-1 receptor antagonist that serves as a valuable tool for investigating the role of the CRF system in rodent models of stress-related behaviors. The protocols and dosage information provided in these application notes offer a starting point for researchers to incorporate this compound into their preclinical studies. As with any pharmacological agent, it is recommended to perform dose-response studies to determine the optimal dose for a specific experimental paradigm and animal strain.
References
- 1. Water avoidance stress activates colonic myenteric neurons in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Restraint to Induce Stress in Mice and Rats [jove.com]
- 5. escholarship.org [escholarship.org]
- 6. Struggling behavior during restraint is regulated by stress experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Effects of water avoidance stress on peripheral and central responses during bladder filling in the rat: A multidisciplinary approach to the study of urologic chronic pelvic pain syndrome (MAPP) research network study | PLOS One [journals.plos.org]
Application Notes and Protocols: NGD 98-2 in Colorectal Distention-Induced Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a hallmark of irritable bowel syndrome (IBS), is characterized by an increased pain response to normal or mildly noxious stimuli in the internal organs. Stress is a significant factor known to exacerbate IBS symptoms, including visceral pain. The corticotropin-releasing factor (CRF) system, particularly the CRF receptor 1 (CRF1), plays a pivotal role in the body's response to stress and has been implicated in the pathophysiology of visceral hypersensitivity.[1][2][3] NGD 98-2 is a selective, orally active, non-peptide CRF1 receptor antagonist that has shown promise in preclinical models for mitigating stress-induced visceral hypersensitivity.[1][4] These application notes provide a comprehensive overview of the use of this compound in a rat model of colorectal distention (CRD)-induced hypersensitivity, including detailed protocols and data presentation.
Mechanism of Action
This compound functions as a selective antagonist of the CRF1 receptor.[1] In response to stress, CRF is released in both the central nervous system and peripherally.[2][5][6] The binding of CRF to its CRF1 receptor initiates a signaling cascade that contributes to the physiological and behavioral responses to stress, including increased colonic motility and visceral pain perception.[2][5][6] By blocking the CRF1 receptor, this compound can attenuate the downstream effects of CRF, thereby reducing stress-induced colonic motor function and visceral hypersensitivity.[1][4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on colorectal hypersensitivity.
Caption: Signaling pathway of this compound in modulating colorectal hypersensitivity.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in rodent models of colorectal distention-induced hypersensitivity.
Table 1: Effect of Orogastric this compound on Intracerebroventricular (ICV) CRF-Induced Fecal Pellet Output in Rats [1]
| Treatment Group | Dose (mg/kg) | Mean Fecal Pellet Output (pellets/60 min) | % Inhibition |
| Vehicle + Saline (ICV) | - | 0.5 ± 0.3 | - |
| Vehicle + CRF (ICV) | - | 6.8 ± 1.8 | - |
| This compound + CRF (ICV) | 3 | 4.5 ± 1.2 | 33.8% |
| This compound + CRF (ICV) | 10 | 3.2 ± 0.9 | 52.9% |
| This compound + CRF (ICV) | 30 | 2.2 ± 0.7 | 67.6% |
Table 2: Effect of Subcutaneous this compound on Intraperitoneal (IP) CRF-Induced Fecal Pellet Output in Rats [1][4][7]
| Treatment Group | Dose (mg/kg) | Mean Fecal Pellet Output (pellets/1 h) | % Inhibition |
| Vehicle + Saline (IP) | - | 0.5 ± 0.3 | - |
| Vehicle + CRF (IP) | - | 6.1 ± 0.9 | - |
| This compound + CRF (IP) | 3 | 5.3 ± 1.6 | 13.1% (not significant) |
| This compound + CRF (IP) | 10 | 6.1 ± 1.9 | 0% (not significant) |
| This compound + CRF (IP) | 30 | 2.5 ± 1.2 | 59.0% |
Table 3: Effect of Orogastric this compound on Repeated Colorectal Distention-Induced Visceral Hypersensitivity in Rats [1]
| Treatment Group | Dose (mg/kg) | Visceromotor Response (VMR) to 60 mmHg CRD (Area Under Curve) |
| Vehicle (Sham CRD) | - | Baseline |
| Vehicle (Repeated CRD) | - | Increased VMR |
| This compound (Repeated CRD) | 30 | Significantly reduced VMR compared to vehicle |
Experimental Protocols
Protocol 1: Induction of Colorectal Distention (CRD)-Induced Hypersensitivity in Rats
This protocol describes a method for inducing visceral hypersensitivity using repeated colorectal distention, a widely accepted and reproducible model.[8][9][10]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Latex balloon (5 cm in length) attached to a flexible catheter
-
Barostat or pressure-controlled inflation device
-
Surgical lubricant
-
Restraining device
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory environment for at least 7 days before the experiment. House them in a temperature- and light-controlled room with ad libitum access to food and water.
-
Balloon Insertion: On the day of the experiment, gently restrain the rat. Lubricate the balloon catheter and insert it intra-anally into the descending colon, with the end of the balloon positioned approximately 1 cm from the anus.
-
Adaptation Period: Allow the rat to adapt to the presence of the balloon for 30 minutes in the restraining device.
-
Repeated Distention Protocol: Induce visceral hypersensitivity by performing two series of tonic colorectal distentions at 60 mmHg. Each distention should last for 10 minutes, with a 10-minute rest period in between.
-
Assessment of Hypersensitivity: Visceral hypersensitivity can be assessed by measuring the visceromotor response (VMR) to graded colorectal distention after the induction protocol. The VMR is typically quantified by measuring the electromyographic (EMG) activity of the abdominal muscles.[11]
Protocol 2: Evaluation of this compound Efficacy on CRD-Induced Hypersensitivity
This protocol details the administration of this compound and the subsequent assessment of its effect on visceral pain responses.
Materials:
-
This compound compound
-
Vehicle (e.g., 5% DMSO in saline)
-
Oral gavage needles or subcutaneous injection supplies
-
Apparatus for measuring visceromotor response (EMG electrodes, amplifier, recording software)
Procedure:
-
Compound Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Administration:
-
Orogastric (og) Administration: Administer this compound or vehicle via oral gavage 180 minutes before the induction of CRD or the assessment of VMR.[1][7]
-
Subcutaneous (sc) Administration: Administer this compound or vehicle via subcutaneous injection 60 minutes before the induction of CRD or the assessment of VMR.[1][7]
-
-
Induction of Hypersensitivity: Follow Protocol 1 to induce colorectal distention-induced hypersensitivity.
-
VMR Assessment:
-
Following the induction and drug administration, perform graded, phasic colorectal distentions (e.g., 10, 20, 40, 60 mmHg) for a short duration (e.g., 20 seconds) with an inter-stimulus interval of several minutes.
-
Record the EMG activity of the external oblique abdominal muscle during each distention.
-
Quantify the VMR by calculating the area under the curve (AUC) of the rectified EMG signal during the distention period, corrected for baseline activity.
-
-
Data Analysis: Compare the VMR responses between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the effect of this compound on colorectal distention-induced hypersensitivity.
Caption: Experimental workflow for assessing this compound efficacy.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for managing visceral hypersensitivity, particularly in the context of stress-related gastrointestinal disorders like IBS. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the efficacy and mechanisms of this compound and other CRF1 receptor antagonists in preclinical models of visceral pain. The detailed methodologies ensure reproducibility and facilitate the comparison of results across different studies.
References
- 1. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 2. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Stress-Induced Chronic Visceral Pain of Gastrointestinal Origin [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 6. jnmjournal.org [jnmjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Measuring the Effects of NGD 98-2 on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF-1).[1] The CRF system is a critical mediator of the body's response to stress, and dysregulation of this system has been implicated in a variety of neuropsychiatric disorders, including anxiety and depression. The CRF-1 receptor, in particular, is a key target for therapeutic intervention. Activation of CRF-1 receptors is known to induce a range of stress-like responses, including alterations in locomotor activity. This compound has been shown to be an orally active, brain-penetrant CRF-1 receptor antagonist that can significantly antagonize CRF-induced increases in locomotor activity in preclinical models.[1]
These application notes provide detailed protocols for assessing the effects of this compound on locomotor activity in rodents, a crucial step in the preclinical evaluation of its therapeutic potential. The provided methodologies for the Open Field Test and Rotarod Test are standard behavioral assays used to measure general locomotor activity, exploration, and motor coordination.
Signaling Pathway of CRF-1 Receptor-Mediated Locomotor Activity
Corticotropin-Releasing Factor (CRF) binds to the CRF-1 receptor, a G-protein coupled receptor (GPCR). This binding primarily activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors and ion channels, within key brain regions that regulate motor activity, such as the nucleus accumbens. In the nucleus accumbens, this signaling cascade can modulate dopamine (B1211576) release, a critical neurotransmitter involved in the control of locomotion. This compound acts by competitively binding to the CRF-1 receptor, thereby preventing CRF from initiating this signaling cascade and consequently blocking its effects on locomotor activity.
Experimental Protocols
Open Field Test
The open field test is a common assay for assessing general locomotor activity and anxiety-like behavior in rodents.
Objective: To measure the effect of this compound on spontaneous locomotor activity and exploratory behavior in an open field arena.
Materials:
-
Open field apparatus (a square or circular arena with high walls, often equipped with infrared beams or a video tracking system).
-
This compound.
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in distilled water with 0.1% triacetin).
-
Corticotropin-Releasing Factor (CRF) for induction of hyperlocomotion.
-
Experimental animals (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Animal scale.
-
Syringes and needles for administration.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Habituation: On the day before testing, habituate each animal to the open field arena by allowing it to explore freely for 10 minutes.
-
Drug Preparation: Prepare this compound and vehicle solutions. For studies investigating the blockade of CRF-induced hyperlocomotion, also prepare a CRF solution.
-
Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg). A typical pretreatment time for oral administration of this compound is 180 minutes before testing.
-
For CRF-induced hyperlocomotion studies, administer CRF via intracerebroventricular (icv) injection a few minutes before placing the animal in the arena.
-
-
Testing:
-
Place the animal gently in the center of the open field arena.
-
Record locomotor activity for a specified duration, typically 15-30 minutes, using an automated tracking system.
-
-
Data Collection: The tracking system will record several parameters, including:
-
Total distance traveled (cm).
-
Time spent in the center zone vs. peripheral zone (s).
-
Number of entries into the center zone.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Rotarod Test
The rotarod test is used to assess motor coordination and balance.
Objective: To determine if this compound affects motor coordination and balance.
Materials:
-
Rotarod apparatus.
-
This compound.
-
Vehicle control.
-
Experimental animals.
-
Animal scale.
-
Syringes and needles for administration.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation and Training:
-
Acclimate animals to the testing room for at least 60 minutes.
-
Train the animals on the rotarod for 2-3 consecutive days prior to the test day. Training sessions typically consist of placing the animals on the rod rotating at a low, constant speed (e.g., 4 rpm) for a few minutes.
-
-
Drug Preparation: Prepare this compound and vehicle solutions.
-
Administration: Administer this compound or vehicle orally at the desired doses 180 minutes before testing.
-
Testing:
-
Place the animal on the rotating rod.
-
The test is typically conducted using an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. If an animal clings to the rod and makes a full passive rotation, this is also recorded as a fall.
-
Conduct 3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Collection: The primary measure is the latency to fall (in seconds) for each trial. The average latency across the three trials is calculated for each animal.
-
Cleaning: Clean the rod with 70% ethanol between each animal.
Experimental Workflow
The following diagram illustrates the general workflow for an experiment investigating the effect of this compound on CRF-induced hyperlocomotion.
Data Presentation
The following tables present hypothetical data to illustrate how the results from these experiments can be structured. The data are based on published findings that this compound significantly antagonizes CRF-induced hyperlocomotion at doses as low as 10 mg/kg.[1] For actual experimental data, please refer to the primary literature, specifically Hodgetts et al., 2011, J Med Chem.
Table 1: Effect of this compound on Spontaneous Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg, p.o.) | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center (s) (Mean ± SEM) |
| Vehicle | - | 3500 ± 250 | 45 ± 5 |
| This compound | 10 | 3450 ± 230 | 48 ± 6 |
| This compound | 30 | 3300 ± 260 | 50 ± 5 |
SEM: Standard Error of the Mean
Table 2: Effect of this compound on CRF-Induced Hyperlocomotion in the Open Field Test
| Pretreatment Group | Pretreatment Dose (mg/kg, p.o.) | Challenge | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | - | Vehicle (icv) | 3600 ± 280 |
| Vehicle | - | CRF (icv) | 6500 ± 450* |
| This compound | 3 | CRF (icv) | 5800 ± 400 |
| This compound | 10 | CRF (icv) | 4200 ± 320# |
| This compound | 30 | CRF (icv) | 3800 ± 300# |
*p < 0.05 compared to Vehicle + Vehicle group; #p < 0.05 compared to Vehicle + CRF group
Table 3: Effect of this compound on Motor Coordination in the Rotarod Test
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Fall (s) (Mean ± SEM) |
| Vehicle | - | 180 ± 15 |
| This compound | 10 | 175 ± 18 |
| This compound | 30 | 170 ± 20 |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the effects of the CRF-1 receptor antagonist, this compound, on locomotor activity. The Open Field Test is essential for assessing both spontaneous and CRF-induced locomotion, while the Rotarod Test serves as a critical control to ensure that any observed effects on locomotion are not due to motor impairment. Consistent and rigorous application of these methods will yield reliable data to support the preclinical development of this compound for stress-related disorders.
References
Application Notes and Protocols for NGD 98-2 in Assessing Anxiety-Like Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 is a potent and selective, orally bioavailable, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system plays a pivotal role in the mammalian stress response, and dysregulation of this system is implicated in the pathophysiology of anxiety and mood disorders. As a CRF1 antagonist, this compound offers a valuable pharmacological tool for investigating the mechanisms of anxiety and for the preclinical assessment of novel anxiolytic therapies. These application notes provide detailed protocols for utilizing this compound to assess anxiety-like behavior in rodent models.
Mechanism of Action: CRF1 Receptor Antagonism
Corticotropin-releasing factor (CRF) is a key neuropeptide that, upon binding to its receptor CRF1, initiates a cascade of events that orchestrate the behavioral, endocrine, and autonomic responses to stress. In anxiety-related brain circuits, the activation of CRF1 receptors, which are G-protein coupled receptors, leads to the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that promote a state of heightened anxiety and arousal. CRF1 receptor activation can also signal through other pathways, such as the Protein Kinase C (PKC) and MAP kinase (ERK/MAPK) pathways.
This compound exerts its anxiolytic effects by competitively binding to the CRF1 receptor, thereby blocking the binding of endogenous CRF and preventing the initiation of this downstream signaling cascade. This blockade attenuates the physiological and behavioral consequences of excessive CRF signaling, making it an effective tool to reduce anxiety-like behaviors in preclinical models.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on stress-induced colonic motor function, a physiological correlate of anxiety-like states in rodents.
Table 1: Effect of Orogastric (og) this compound on Intracerebroventricular (icv) CRF-Induced Fecal Pellet Output (FPO) in Rats
| Treatment Group | Dose (mg/kg, og) | Fecal Pellet Output (pellets/60 min) | % Inhibition of CRF Response |
| Vehicle + Saline (icv) | - | 0.5 ± 0.3 | - |
| Vehicle + CRF (icv) | - | 6.8 ± 1.8 | 0% |
| This compound + CRF (icv) | 3 | 4.5 ± 1.2 | 34% |
| This compound + CRF (icv) | 10 | 2.8 ± 0.9 | 59% |
| This compound + CRF (icv) | 30 | 1.6 ± 0.6 | 76% |
| Data are presented as mean ± SEM (n=8 per group). p<0.05 compared to Vehicle + CRF group. Data adapted from Million, M., et al. (2013).[1] |
Table 2: Effect of Orogastric (og) this compound on Water Avoidance Stress (WAS)-Induced Fecal Pellet Output (FPO) in Rats
| Treatment Group | Dose (mg/kg, og) | Fecal Pellet Output (pellets/60 min) | % Inhibition of Stress Response |
| No Stress + Vehicle | - | 1.4 ± 0.6 | - |
| WAS + Vehicle | - | 8.8 ± 0.6 | 0% |
| WAS + this compound | 3 | 6.8 ± 0.9 | 23% |
| WAS + this compound | 10 | 5.5 ± 1.1 | 38% |
| WAS + this compound | 30 | 3.8 ± 1.2 | 57% |
| Data are presented as mean ± SEM (n=8 per group). p<0.05 compared to WAS + Vehicle group. Data adapted from Million, M., et al. (2013).[1] |
Experimental Protocols
Protocol 1: Water Avoidance Stress (WAS) in Rats
This protocol is designed to induce a state of psychological stress and is sensitive to the anxiolytic effects of CRF1 antagonists.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in distilled water with 0.1% triacetin)
-
Male Sprague-Dawley rats (250-300 g)
-
Water Avoidance Stress chamber (a plastic tank, e.g., 45 cm x 25 cm x 25 cm, with a small platform, 8 cm x 8 cm, fixed to the center of the floor)
-
Water bath or heater to maintain water temperature
-
Orogastric gavage needles
Procedure:
-
Animal Acclimation: House rats individually for at least one week before the experiment with ad libitum access to food and water, under a 12:12 h light/dark cycle.
-
Fasting: 24 hours prior to the experiment, remove food but maintain free access to water.
-
Drug Administration: Prepare this compound in the vehicle solution. Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle via orogastric gavage.
-
Pre-treatment Period: Return the animals to their home cages for 180 minutes.
-
Stress Induction: Place each rat on the platform in the center of the WAS chamber.
-
Gently fill the chamber with warm water (25°C) to a level 1 cm below the platform.
-
Leave the rat on the platform for a 60-minute stress period.
-
Data Collection: During the 60-minute stress period, count the total number of fecal pellets produced by each animal.
-
Post-Experiment: At the end of the 60-minute session, remove the rat from the chamber, dry it with a towel, and return it to its home cage with access to food and water.
-
Data Analysis: Compare the mean fecal pellet output between treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test).
Protocol 2: Elevated Plus Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Note: The following is a representative protocol. Optimal this compound dosage and pre-treatment time for this assay should be determined empirically.
Materials:
-
Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software (e.g., ANY-maze, EthoVision XT).
-
This compound and vehicle.
-
Rodents (e.g., Wistar rats or C57BL/6 mice).
Procedure:
-
Habituation: Bring the animals to the testing room at least 60 minutes before the test to acclimate.[2]
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection, or as determined from pharmacokinetic data for oral administration).
-
Test Initiation: Gently place the animal in the center of the EPM, facing one of the open arms.[3]
-
Test Duration: Allow the animal to freely explore the maze for a fixed period, typically 5 to 10 minutes.[2]
-
Recording: Record the session using an overhead video camera connected to a tracking system.
-
Maze Cleaning: Between each animal, thoroughly clean the maze with 70% ethanol (B145695) to remove olfactory cues.[2]
-
Data Analysis: The primary measures of anxiety-like behavior are:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.
-
Percentage of open arm entries: (Entries into open arms / Total entries into all arms) x 100.
-
Total arm entries can be used as a measure of general locomotor activity.
-
-
Compare the data between the this compound and vehicle groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Protocol 3: Light-Dark Box (LDB) Test
The LDB test is another common assay for assessing anxiety-like behavior, based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment. Note: This is a representative protocol. Optimal this compound dosage and pre-treatment time should be determined empirically.
Materials:
-
Light-Dark Box apparatus (a box divided into a small, dark compartment and a large, illuminated compartment, with an opening between them).
-
Video camera and tracking software.
-
This compound and vehicle.
-
Rodents (often mice).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test.
-
Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Test Duration: Allow the animal to freely explore the apparatus for a 5 to 10-minute session.
-
Recording: Record the session using an overhead video camera and tracking software.
-
Apparatus Cleaning: Clean the box thoroughly with 70% ethanol between subjects.
-
Data Analysis: Key parameters for anxiety-like behavior include:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Total distance traveled can be used to assess general locomotor activity.
-
-
Compare the data between the this compound and vehicle groups using appropriate statistical tests. An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.[4]
References
- 1. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. escholarship.org [escholarship.org]
Application Notes and Protocols: NGD 98-2 In Vitro CRF1 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro binding characteristics of NGD 98-2, a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). Detailed protocols for a standard radioligand binding assay are provided to enable researchers to independently assess the interaction of this compound and other compounds with the CRF1 receptor.
Introduction
Corticotropin-releasing factor (CRF) and its receptors, particularly the CRF1 receptor, are key mediators of the endocrine, autonomic, and behavioral responses to stress.[1] Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. This compound is a non-peptide, orally active antagonist of the CRF1 receptor that has demonstrated high affinity and selectivity.[2] Understanding the in vitro binding properties of this compound is crucial for its development as a potential therapeutic agent.
Quantitative Data
The following table summarizes the reported in vitro and in vivo binding affinity of this compound for the CRF1 receptor.
| Ligand | Receptor | Species | Assay Type | Value | Reference |
| This compound | CRF1 | Human | Competition Binding (Ki) | 1.0 nM | [2] |
| This compound | CRF1 | Rat | Competition Binding (Ki) | 9.8 nM | [2] |
| This compound | CRF1 | Rat | In vivo CRF-induced defecation (IC50) | 15.7 mg/kg | [2][3][4] |
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the CRF1 receptor is provided below. This protocol is adapted from standard procedures for G protein-coupled receptor (GPCR) membrane preparations.
I. Materials and Reagents
-
Membrane Preparation: Commercially available membranes from cells stably expressing the human or rat CRF1 receptor (e.g., from CHO-K1 or HEK293 cells) or prepared in-house.
-
Radioligand: A suitable CRF1 receptor radioligand, such as [125I]-Tyr0-Sauvagine or [3H]-Urocortin.
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known CRF1 receptor antagonist (e.g., 1 µM Astressin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation counter.
II. Experimental Procedure
A. Membrane Preparation (if not commercially sourced)
-
Culture cells expressing the CRF1 receptor to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
B. Radioligand Binding Assay
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of the test compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
The final concentration of the radioligand should be approximately equal to its Kd value for the CRF1 receptor.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
III. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Visualizations
CRF1 Receptor Signaling Pathway
The CRF1 receptor is a G protein-coupled receptor that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5][6] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological responses to stress. The receptor can also couple to other G proteins, such as Gq, to activate the phospholipase C (PLC) pathway, or Gi, which can modulate other signaling cascades.[5]
Caption: Simplified CRF1 receptor signaling cascade.
Experimental Workflow: CRF1 Receptor Binding Assay
The following diagram outlines the key steps in the in vitro CRF1 receptor binding assay.
Caption: Workflow for the CRF1 receptor binding assay.
References
- 1. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for NGD 98-2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the preparation and use of NGD 98-2, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in research settings.
Introduction
This compound is an orally active, brain-penetrant small molecule that selectively antagonizes the CRF1 receptor.[1][2] It has been demonstrated to be effective in preclinical models of stress-related disorders by blocking the actions of corticotropin-releasing factor (CRF).[2][3] These application notes provide essential information on its chemical properties, solution preparation, and established experimental protocols.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethyl)phenyl]-6-methylpyrazin-2-amine hydrochloride | [3] |
| Molecular Formula | C19H24F3N3O3.HCl | [4] |
| Molecular Weight | 435.87 g/mol | [4] |
| Appearance | Not specified in provided results | |
| Purity | ≥98% | [4] |
Solubility and Storage
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mM | [4][5] |
| Water | Up to 5 mM (with gentle warming) | [4][5] |
Storage: Desiccate at room temperature.[4]
Biological Activity
This compound is a high-affinity antagonist of the CRF1 receptor.[3]
| Parameter | Species | Value | Reference |
| Ki (CRF1 Receptor) | Human | 1.0 nM | [3] |
| Ki (CRF1 Receptor) | Rat | 9.8 nM | [3] |
| In vivo IC50 (oral) | Rat (blocking icv CRF-induced defecation) | 15.7 mg/kg | [6][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rats.[3][7]
Materials:
-
This compound hydrochloride
-
0.5% Methylcellulose (B11928114) in distilled water
-
0.1% Triacetin
-
Sonicator
-
Magnetic stir plate and stir bar
-
Sterile tubes for storage
Procedure:
-
On the day prior to the experiment, weigh the required amount of this compound hydrochloride.
-
Prepare a vehicle solution of 0.5% methylcellulose in distilled water containing 0.1% triacetin.
-
Suspend the weighed this compound in the vehicle solution.
-
Sonicate the suspension to aid in dispersion.
-
Place the suspension on a magnetic stir plate and stir overnight to ensure a homogenous mixture.
-
Store the suspension at room temperature until use.
Protocol 2: In Vivo Assessment of CRF1 Receptor Antagonism - CRF-Induced Locomotor Activity
This protocol outlines a method to evaluate the efficacy of this compound in blocking CRF-induced increases in locomotor activity in rats.[6][1][2][3]
Materials:
-
Male Sprague-Dawley rats with intracerebroventricular (icv) cannulae
-
Prepared this compound suspension (from Protocol 1)
-
Corticotropin-releasing factor (CRF) solution for icv injection
-
Saline solution (vehicle for CRF)
-
Locomotor activity chambers
-
Oral gavage needles
-
ICV injection supplies
Procedure:
-
Administer this compound or vehicle orally (og) to the rats. A typical dose range is 3, 10, and 30 mg/kg.[6][3]
-
Based on previous studies, a pretreatment time of 180 minutes prior to CRF injection is effective.[3][7]
-
Following the pretreatment period, inject CRF (e.g., 10 µg/kg) or saline intracerebroventricularly.[3]
-
Immediately place the rats in locomotor activity chambers and record their activity for a defined period (e.g., 60 minutes).
-
Analyze the data to determine if this compound administration reduces the CRF-induced increase in locomotor activity compared to the vehicle-treated group. Oral administration of this compound has been shown to significantly antagonize CRF-induced locomotor activity at doses as low as 10 mg/kg.[1][2]
Protocol 3: In Vivo Assessment of CRF1 Receptor Antagonism - Stress-Induced ACTH Release
This protocol provides a method to assess the ability of this compound to attenuate the stress-induced release of adrenocorticotropic hormone (ACTH).[6][1][2][3]
Materials:
-
Male Sprague-Dawley rats
-
Prepared this compound suspension (from Protocol 1)
-
Restraint stress apparatus
-
Blood collection supplies (e.g., tubes with EDTA)
-
Centrifuge
-
ACTH ELISA kit
Procedure:
-
Administer this compound or vehicle orally to the rats.
-
After the appropriate pretreatment time (e.g., 180 minutes), subject the rats to acute restraint stress.[3][7]
-
Immediately following the stress period, collect blood samples.
-
Centrifuge the blood samples to separate the plasma.
-
Measure plasma ACTH levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Compare the ACTH levels between the this compound and vehicle-treated groups to determine if the compound reduces the stress-induced ACTH increase. This compound has been shown to dose-dependently reduce restraint stress-induced ACTH increases.[1][2]
Visualizations
Signaling Pathway of CRF and this compound Action
Caption: this compound blocks CRF binding to the CRF1 receptor, inhibiting downstream signaling.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (this compound): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 4. rndsystems.com [rndsystems.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
NGD 98-2: Application Notes and Protocols for Studying Stress-Induced Colonic Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 is a potent, orally available, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF1 receptor is a key mediator of the body's response to stress, and its activation has been shown to stimulate colonic motor function, leading to symptoms like diarrhea and visceral hypersensitivity, which are characteristic of stress-related gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2][3] this compound offers a valuable pharmacological tool to investigate the role of the CRF1 signaling pathway in stress-induced colonic hypermotility and visceral pain. These application notes provide detailed protocols for utilizing this compound in preclinical research models of stress-induced colonic dysfunction.
Mechanism of Action
Stress triggers the release of corticotropin-releasing factor (CRF) in the brain, which then binds to CRF1 receptors. This activation, particularly in brain regions like the paraventricular nucleus of the hypothalamus, locus coeruleus, and dorsal motor nucleus, leads to a cascade of events that increase colonic secretory and motor function through the autonomic nervous system.[4][5] this compound acts by selectively blocking the CRF1 receptor, thereby inhibiting the downstream signaling cascade initiated by CRF.[6] This antagonism has been demonstrated to reduce stress-induced fecal pellet output and visceral hypersensitivity in rodent models.[1][2]
Signaling Pathway of Stress-Induced Colonic Motility
References
- 1. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 2. The newly developed CRF1-receptor antagonists, this compound and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnmjournal.org [jnmjournal.org]
- 4. escholarship.org [escholarship.org]
- 5. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating Visceral Pain with NGD 98-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, originating from internal organs, is a complex and often debilitating condition characteristic of disorders like Irritable Bowel Syndrome (IBS).[1] Its modulation is intricately linked to the central nervous system, particularly in response to stress.[1][2] A key player in this stress-induced visceral hypersensitivity is the Corticotropin-Releasing Factor (CRF) system.[1][2][3] The CRF1 receptor, a major component of this system, has emerged as a promising therapeutic target.[1][2][3]
NGD 98-2 is a selective, orally active, non-peptide antagonist of the CRF1 receptor.[4][5][6][7] Preclinical studies have demonstrated its efficacy in mitigating visceral hypersensitivity in various animal models, making it a valuable tool for investigating the mechanisms of visceral pain and for the development of novel analgesics.[4][5][6][7] These application notes provide detailed protocols for utilizing this compound in established rodent models of visceral pain.
Mechanism of Action
This compound exerts its effects by blocking the binding of CRF to the CRF1 receptor.[4][5][6][7] In the context of visceral pain, this action is significant in both the central and peripheral nervous systems. Centrally, particularly within the amygdala, CRF1 receptor activation is known to enhance pain perception.[8] Peripherally, CRF can act on mast cells via CRF1 receptors, triggering the release of pro-inflammatory and pain-sensitizing mediators such as serotonin (B10506) and nerve growth factor.[9] By antagonizing the CRF1 receptor, this compound can attenuate these central and peripheral mechanisms of visceral hypersensitivity.
Signaling Pathway of CRF1 in Visceral Pain
The following diagram illustrates the proposed signaling pathway of the CRF1 receptor in the generation of visceral pain, and the inhibitory action of this compound.
References
- 1. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin-releasing factor signaling and visceral response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The newly developed CRF1-receptor antagonists, this compound and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Corticotrophin-releasing factor 1 activation in the central amygdale and visceral hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visceral Pain: The Neurophysiological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NGD 98-2 in Models of Irritable Bowel Syndrome (IBS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1] The pathophysiology of IBS is complex and involves a dysregulation of the gut-brain axis.[1][2] Stress is a well-established factor in the exacerbation of IBS symptoms, and Corticotropin-Releasing Factor (CRF) is a key mediator of the stress response.[3][4] CRF and its receptors, particularly the CRF1 receptor, are expressed in both the brain and the gut and play a crucial role in stress-related alterations of colonic motility and visceral sensitivity.[3][4][5]
NGD 98-2 is a selective, orally active, non-peptide CRF1 receptor antagonist.[6] Preclinical studies have demonstrated its potential as a therapeutic agent for IBS by blocking the actions of CRF.[1][3][6][7] These application notes provide a summary of the key findings and detailed protocols for utilizing this compound in established rodent models of IBS.
Mechanism of Action: CRF1 Receptor Antagonism
This compound exerts its effects by competitively binding to and blocking the CRF1 receptor. This action inhibits the downstream signaling cascade initiated by CRF, thereby mitigating the physiological responses to stress, such as increased colonic motility and visceral hypersensitivity, which are hallmark features of IBS.[3][6]
Signaling Pathway
Quantitative Data Summary
The efficacy of this compound in attenuating IBS-like symptoms has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: Effect of this compound on CRF-Induced Fecal Pellet Output (FPO) in Rats
| Treatment Group | This compound Dose (mg/kg, route) | Challenge | Fecal Pellet Output (pellets/hour) | Percent Inhibition |
| Vehicle | - | Saline (icv) | 0.0 ± 0.0 | - |
| Vehicle | - | CRF (10 µg/kg, icv) | 4.8 ± 0.8 | - |
| This compound | 30 (sc) | CRF (10 µg/kg, icv) | 1.4 ± 0.5 | 71% |
| Vehicle | - | Saline (ip) | 0.5 ± 0.3 | - |
| Vehicle | - | CRF (ip) | 6.1 ± 0.9 | - |
| This compound | 30 (sc) | CRF (ip) | 2.5 ± 1.2 | 59% |
Data adapted from preclinical studies in conscious rats.[8] icv: intracerebroventricular; ip: intraperitoneal; sc: subcutaneous.
Table 2: Effect of Orally Administered this compound on Centrally Injected CRF-Induced Fecal Pellet Output (FPO) in Rats
| Treatment Group | This compound Dose (mg/kg, og) | Challenge | Fecal Pellet Output (pellets/60 min) | Percent Inhibition |
| Vehicle | - | CRF (icv) | 5.2 ± 0.7 | - |
| This compound | 3 | CRF (icv) | 3.8 ± 1.1 | 27% |
| This compound | 10 | CRF (icv) | 2.5 ± 0.8 | 52% |
| This compound | 30 | CRF (icv) | 1.7 ± 0.7 | 67% |
Data represent the dose-dependent effect of this compound.[6] og: orogastric.
Table 3: Effect of this compound on Water Avoidance Stress (WAS)-Induced Fecal Pellet Output (FPO) in Rats
| Treatment Group | This compound Dose (mg/kg, og) | Fecal Pellet Output (pellets/hour) | Percent Inhibition |
| Vehicle | - | 5.6 ± 0.7 | - |
| This compound | 30 | 4.3 ± 0.8 | 23% |
This table shows the effect of this compound on a stress-induced model of increased colonic motility.[6]
Experimental Protocols
Protocol 1: Evaluation of this compound on CRF-Induced Defecation in Rats
This protocol assesses the ability of this compound to block the pro-defecatory effects of centrally administered CRF.
Materials:
-
Male Sprague-Dawley rats (250-300g) with chronic intracerebroventricular (icv) cannulas
-
This compound
-
Corticotropin-Releasing Factor (CRF)
-
Vehicle (e.g., 5% DMSO in saline)
-
Individual transparent cages with a clean paper-lined floor
Procedure:
-
Fast rats overnight with free access to water.
-
Acclimate rats to individual cages for at least 30 minutes before injections.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous, oral gavage) at the predetermined dose.
-
After the appropriate pretreatment time (e.g., 60 minutes for subcutaneous), inject CRF (e.g., 10 µg/kg) or saline intracerebroventricularly.
-
Immediately place the rat in the observation cage.
-
Count the number of fecal pellets expelled over a 60-minute period.
Protocol 2: Evaluation of this compound on Visceral Hypersensitivity using Colorectal Distention (CRD) in Rats
This protocol measures the effect of this compound on visceral pain perception in a rat model.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle
-
Colorectal distention apparatus (barostat)
-
Latex balloon catheter
-
Electromyography (EMG) recording equipment and electrodes
Procedure:
-
Surgically implant EMG electrodes into the external oblique abdominal musculature and allow for a 1-week recovery period.
-
On the day of the experiment, lightly anesthetize the rat and insert the balloon catheter into the colon.
-
Allow the rat to recover from anesthesia in a small restraining cage for 30 minutes.
-
Administer this compound or vehicle orally 40 minutes prior to the first distention.[8]
-
Perform phasic colorectal distentions at increasing pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 10 seconds) with a rest period in between.
-
Record the visceromotor response (VMR) via EMG during each distention.
-
Analyze the EMG recordings to quantify the abdominal muscle contractions as a measure of visceral pain.
Conclusion
References
- 1. Neuroimmune Cross Talk in the Gut. Neuroendocrine and neuroimmune pathways contribute to the pathophysiology of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 5. escholarship.org [escholarship.org]
- 6. scispace.com [scispace.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. jnmjournal.org [jnmjournal.org]
Application Notes and Protocols: Assessing the Impact of NGD 98-2 on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 is an orally active, selective antagonist of the corticotropin-releasing factor receptor 1 (CRF-1).[1][2][3] The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress.[4][5] Corticotropin-releasing factor (CRF), also known as corticotropin-releasing hormone (CRH), is the principal initiator of the HPA axis cascade in response to stress.[4] By binding to CRF-1 receptors in the anterior pituitary, CRF stimulates the secretion of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to release glucocorticoids such as cortisol in humans and corticosterone (B1669441) in rodents.[4][6]
Dysregulation of the HPA axis is implicated in a variety of stress-related disorders. This compound, by blocking the action of CRF at its receptor, is hypothesized to attenuate the activation of the HPA axis, thereby mitigating the physiological consequences of stress. These application notes provide a summary of the available data on the impact of this compound on the HPA axis and detailed protocols for its assessment.
Data Presentation
The following tables summarize the quantitative data available for this compound and other relevant CRF-1 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity of this compound [1][2]
| Receptor | Species | Ki (nM) |
| CRF-1 | Human | 1.0 |
| CRF-1 | Rat | 9.8 |
Table 2: In Vivo Efficacy of this compound on CRF-Induced Colonic Motor Response in Rats [2][3]
| Administration Route | Parameter | Doses (mg/kg) | IC50 (mg/kg) | % Inhibition at Highest Dose |
| Orogastric (og) | CRF-induced Fecal Pellet Output | 3, 10, 30 | 15.7 | 67-87% |
| Subcutaneous (sc) | CRF-induced Fecal Pellet Output | 3, 10, 30 | - | Significant reduction at 30 mg/kg |
Table 3: In Vivo Efficacy of this compound on Stress-Induced Colonic Motor Response in Rats [2][3]
| Administration Route | Stress Model | Doses (mg/kg) | % Reduction in Fecal Pellet Output |
| Orogastric (og) | Water Avoidance Stress | 3, 10, 30 | 23-53% |
Table 4: Qualitative and Semi-Quantitative Effects of this compound on HPA Axis Hormones in Rats
| Stress Model | Administration Route | Doses (mg/kg) | Effect on Plasma ACTH | Reference |
| Restraint Stress | Oral | ≥ 10 | Dose-dependently reduced | [1][3] |
Note: Specific quantitative data on the percentage of ACTH and corticosterone reduction by this compound are not publicly available. The effect is described as a dose-dependent reduction.
Table 5: Illustrative Quantitative Data from Other CRF-1 Receptor Antagonists
| Compound | Species | Stress/Challenge Model | Dose | Effect on ACTH | Reference |
| NBI-77860 | Human (women with 21-hydroxylase deficiency) | Endogenous early-morning rise | 300 mg | Mean reduction of 43% | [7] |
| NBI-77860 | Human (women with 21-hydroxylase deficiency) | Endogenous early-morning rise | 600 mg | Mean reduction of 41% | [7] |
| Crinecerfont | Mouse | Unpredictable chronic mild stress | 20 mg/kg/day (5 weeks) | Paradoxically exacerbated corticosterone secretion | [8] |
This table is for illustrative purposes to show the expected type of data from CRF-1 receptor antagonists. The effects can vary depending on the compound, species, and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy in a Restraint Stress Model in Rats
Objective: To determine the effect of oral administration of this compound on stress-induced increases in plasma ACTH and corticosterone levels in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Adult male Sprague-Dawley rats (250-300 g)
-
Restraint tubes
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
ELISA or RIA kits for ACTH and corticosterone
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment. Handle the rats for several days to acclimate them to the researchers.
-
Drug Administration:
-
Randomly assign rats to treatment groups (e.g., Vehicle, this compound at 3, 10, and 30 mg/kg).
-
Administer this compound or vehicle orally (orogastric gavage) at a volume of 5 ml/kg.
-
-
Restraint Stress:
-
180 minutes after drug administration, place the rats in well-ventilated restraint tubes for a period of 30 minutes.
-
-
Blood Collection:
-
Immediately after the 30-minute restraint period, collect blood samples (approximately 0.5-1.0 mL) from the tail vein or via a pre-implanted catheter into EDTA-coated tubes.
-
Place tubes on ice immediately.
-
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Hormone Analysis:
-
Store plasma samples at -80°C until analysis.
-
Measure plasma ACTH and corticosterone concentrations using commercially available ELISA or RIA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare hormone levels between the different treatment groups.
-
Calculate the percentage inhibition of the stress-induced hormone release for each dose of this compound compared to the vehicle-treated stressed group.
-
Protocol 2: Corticotropin-Releasing Factor (CRF) Challenge Model
Objective: To evaluate the ability of this compound to block the HPA axis response to exogenous CRF.
Materials:
-
This compound
-
Vehicle
-
Rat/human CRF
-
Saline
-
Adult male Sprague-Dawley rats with indwelling intravenous (IV) or intracerebroventricular (ICV) cannulas
-
Blood collection and processing supplies
-
Hormone assay kits
Procedure:
-
Animal Preparation and Acclimation: Surgically implant rats with IV or ICV cannulas and allow for a recovery period of at least one week. Acclimate the animals as described in Protocol 1.
-
Drug Administration: Administer this compound or vehicle orally as described in Protocol 1.
-
CRF Challenge:
-
180 minutes after this compound administration, administer a bolus of CRF (e.g., 3 µg/kg, IV or a lower dose for ICV) or saline.
-
-
Blood Sampling: Collect blood samples at baseline (before CRF injection) and at multiple time points after the CRF challenge (e.g., 15, 30, 60, and 120 minutes).
-
Hormone Analysis: Process blood samples and measure ACTH and corticosterone levels as described in Protocol 1.
-
Data Analysis:
-
Analyze the time course of ACTH and corticosterone responses using a two-way ANOVA with treatment and time as factors.
-
Compare the peak hormone levels and the area under the curve (AUC) between treatment groups.
-
Visualizations
References
- 1. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 6. An anti-CRF antibody suppresses the HPA axis and reverses stress-induced phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Dose Study of a Corticotropin-Releasing Factor Receptor-1 Antagonist in Women With 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity [mdpi.com]
Troubleshooting & Optimization
NGD 98-2 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of NGD 98-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a high-affinity, orally available, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2][3][4] It is a non-peptide small molecule investigated for its potential therapeutic benefits in stress-related disorders.
Q2: What is the primary mechanism of action of this compound?
This compound functions by blocking the CRF1 receptor, thereby inhibiting the downstream signaling pathways activated by corticotropin-releasing factor (CRF). This action helps to modulate the physiological responses to stress.
Q3: What are the recommended storage conditions for this compound hydrochloride?
There are varying recommendations for the storage of solid this compound hydrochloride. While some suppliers suggest desiccating at room temperature, for long-term stability, it is advisable to store the solid compound at -20°C.[5] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[5] It is recommended to use prepared solutions within one month if stored at -20°C and within six months if stored at -80°C.[5]
Q4: Is this compound hydrochloride soluble in water?
There are conflicting reports regarding the water solubility of this compound hydrochloride. Some sources state it is insoluble or sparingly soluble in water.[6] However, for in vivo studies, it has been successfully administered orally as a suspension in an aqueous vehicle, indicating it can be effectively dispersed in water-based solutions for experimental use.[2]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Buffers
Symptoms:
-
Visible precipitate or cloudiness when diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS, cell culture media).
-
Inconsistent results in cell-based assays.
-
Low or no observed activity in biological assays.
Possible Causes:
-
Poor Aqueous Solubility: this compound hydrochloride has limited solubility in aqueous solutions.[6]
-
"Solvent Shock": Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.
-
High Final Concentration: The final concentration of this compound in the aqueous buffer may exceed its solubility limit.
Solutions:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to reduce its potential toxic effects on cells and minimize the risk of precipitation.[5]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in DMSO first. Then, add the final, more diluted DMSO solution to your aqueous buffer with vigorous mixing.
-
Gentle Warming and Sonication: For preparing aqueous suspensions for in vivo use, gentle warming and sonication can aid in dispersing the compound.[2] However, for in vitro assays, this may not be suitable as it can affect protein stability.
-
Test Solubility Limits: Before conducting your experiment, perform a small-scale test to determine the approximate solubility of this compound in your specific aqueous buffer at the desired concentration.
Issue 2: Inconsistent Efficacy in In Vivo Studies
Symptoms:
-
High variability in animal responses to orally administered this compound.
-
Lower than expected efficacy compared to published data.
Possible Causes:
-
Improper Formulation: An uneven suspension of this compound can lead to inconsistent dosing.
-
Degradation of the Compound: Improper storage of stock solutions or the formulated suspension can lead to degradation of this compound.
Solutions:
-
Optimized Oral Formulation: For oral gavage, prepare a homogenous suspension. A published protocol involves sonicating and suspending this compound in 0.5% methylcellulose (B11928114) in distilled water with 0.1% triacetin (B1683017) and stirring it overnight on a magnetic stir plate.[2]
-
Fresh Preparation: Prepare the oral suspension fresh before each experiment to ensure stability and consistent dosing.
-
Proper Storage of Stock Solutions: Adhere to the recommended storage conditions for DMSO stock solutions (aliquoted at -20°C or -80°C) to prevent degradation.[5]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 435.87 g/mol | [1][6] |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Water | Sparingly soluble to insoluble | [6] |
| Ki for CRF1 Receptor | ~1.0 nM (human), ~9.8 nM (rat) | [2] |
| Storage (Solid) | Desiccate at RT or -20°C (recommended) | [5][6] |
| Storage (Solution) | Aliquots at -20°C or -80°C | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.[5]
Protocol 2: Preparation of an Oral Suspension for In Vivo Studies (Rat)
This protocol is adapted from a published study.[2]
-
Vehicle Preparation: Prepare a solution of 0.5% methylcellulose and 0.1% triacetin in distilled water.
-
Suspension: A day before the experiment, add the required amount of this compound to the vehicle to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 2 ml/kg gavage volume, the concentration would be 5 mg/ml).
-
Homogenization: Sonicate the mixture to aid in the initial dispersion of the compound.
-
Overnight Stirring: Place the suspension on a magnetic stir plate and stir overnight to ensure a uniform suspension.
-
Administration: Administer the suspension via oral gavage at the appropriate time point before the experimental procedure.
Visualizations
Caption: Primary CRF1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Oral Administration of this compound.
References
- 1. This compound hydrochloride | NGD98-2 HCl | Tocris Bioscience [tocris.com]
- 2. scispace.com [scispace.com]
- 3. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. apexbt.com [apexbt.com]
potential off-target effects of NGD 98-2
NGD 98-2 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active and brain-penetrant small molecule that functions as a highly selective corticotropin (B344483) releasing factor-1 (CRF-1) receptor antagonist.[1][2][3] Its primary mechanism is to block the binding of corticotropin-releasing factor (CRF) to the CRF-1 receptor, thereby inhibiting downstream signaling. This action modulates the hypothalamic-pituitary-adrenal (HPA) axis and other stress-related pathways.[2][4][5]
Q2: How potent and selective is this compound?
A2: this compound is a potent CRF-1 antagonist with reported Ki values below 10 nM.[2] It is characterized in the literature as "highly selective".[2][3] While comprehensive off-target screening data is not publicly detailed, its development involved characterization against selectivity panels to ensure high specificity for the CRF-1 receptor over other potential targets.[3]
Q3: What are the expected on-target physiological effects of this compound in preclinical models?
A3: Based on its mechanism as a CRF-1 antagonist, this compound is expected to produce effects related to the attenuation of stress responses. Key reported on-target effects in rats include:
-
Reduction of stress-induced increases in plasma adrenocorticotropic hormone (ACTH).[2][3]
-
Suppression of stress-induced colonic motor function (e.g., defecation).[2][6]
Q4: I am observing an unexpected phenotype or toxicity in my experiment. How can I determine if it is a potential off-target effect?
A4: While this compound is highly selective, it is critical to experimentally verify that any observed effects are mediated through the CRF-1 receptor. An unexpected phenotype, such as cell death at concentrations that should not be toxic or a biological response inconsistent with CRF-1 signaling, could potentially be an off-target effect. To investigate this, a systematic troubleshooting approach is recommended, as detailed in the guide below.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a structured workflow for researchers who encounter unexpected results and suspect a potential off-target effect of this compound.
Problem: An unexpected or paradoxical biological effect (e.g., unanticipated toxicity, phenotypic change) is observed following treatment with this compound.
Objective: Systematically determine if the observed effect is due to the intended on-target inhibition of the CRF-1 receptor or a potential off-target interaction.
Workflow Diagram:
Data Summary
Table 1: Pharmacological Profile of this compound
| Parameter | Value / Description | Species | Reference |
| Primary Target | Corticotropin Releasing Factor-1 (CRF-1) Receptor | Human / Rat | [1][2][3] |
| Binding Affinity (Ki) | < 10 nM | Rat | [2] |
| In Vivo IC50 | 15.7 mg/kg (oral) | Rat | [6] |
| (for blocking icv CRF-induced defecation) | |||
| Key Properties | Orally bioavailable, brain penetrant, highly selective | N/A | [2][3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CRF-1 Receptor
This protocol provides a general methodology to determine the binding affinity of this compound for the CRF-1 receptor and can be adapted to screen for off-target binding at other receptors.
Objective: To quantify the affinity (Ki) of this compound for the CRF-1 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes prepared from a cell line expressing the human or rat CRF-1 receptor (e.g., IMR-32 cells).
-
Radioligand: [¹²⁵I]-Tyr⁰-Sauvagine or another suitable CRF-1 receptor radioligand.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a known non-radioactive CRF-1 ligand (e.g., 1 µM Astressin).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should span a wide range to generate a full competition curve (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, combine the following in order:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific binding control.
-
50 µL of the appropriate this compound dilution (or vehicle for total and non-specific binding).
-
50 µL of radioligand diluted in Assay Buffer to a final concentration near its Kd.
-
50 µL of cell membrane suspension (concentration optimized for a robust signal).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of this compound: ((Total CPM - Sample CPM) / (Total CPM - Non-specific CPM)) * 100.
-
Plot the percent specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adaptation for Off-Target Screening: This same principle can be applied to screen for off-target effects by using different cell membrane preparations expressing other receptors (e.g., CRF-2, vasopressin receptors) and their corresponding radioligands. A significant Ki value at a non-CRF-1 receptor would indicate a potential off-target interaction.
On-Target vs. Off-Target Conceptual Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 6. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
NGD 98-2 Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NGD 98-2. Our aim is to help you navigate potential sources of experimental variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] It functions by blocking the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby inhibiting its downstream signaling.[3] CRF1 is a G-protein-coupled receptor (GPCR) that plays a crucial role in the body's response to stress.[3][4]
Q2: What are the expected biological effects of this compound in preclinical models?
A2: In preclinical studies, this compound has been shown to suppress stress-induced responses.[1][2] Specifically, it can reduce stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats.[1][5] It is being investigated for its therapeutic potential in conditions like irritable bowel syndrome (IBS) and anxiety disorders.[6][7]
Q3: What are common solvents and administration routes for this compound?
A3: In published studies, this compound has been administered both orogastrically (og) and subcutaneously (sc).[2][5] The choice of vehicle and administration route can significantly impact the compound's bioavailability and efficacy. For specific details on vehicle composition, it is recommended to consult the methodologies of relevant publications.
Q4: How can I be sure of the quality and stability of my this compound compound?
A4: Ensuring the quality of your compound is critical. It is advisable to obtain a certificate of analysis (CoA) from the supplier, detailing its purity and identity. Proper storage according to the manufacturer's instructions is essential to maintain stability. If you suspect degradation, analytical techniques such as HPLC can be used to assess purity.
Troubleshooting Experimental Variability
Variability in experimental outcomes can arise from multiple factors. This guide addresses common issues in a question-and-answer format to help you identify and resolve them.
Issue 1: Inconsistent or lower-than-expected efficacy of this compound.
Q: My in vivo experiment shows highly variable or no significant effect of this compound. What could be the cause?
A: Several factors could contribute to this. Consider the following:
-
Drug Preparation and Administration:
-
Solubility: Is this compound fully dissolved in the vehicle? Incomplete solubilization can lead to inaccurate dosing.
-
Route of Administration: The route of administration (oral gavage vs. subcutaneous injection) can significantly affect bioavailability and the time to peak plasma concentration.[2][5] Ensure the chosen route is appropriate for your experimental design.
-
Dosing Accuracy: Verify the accuracy of your dose calculations and the calibration of your administration equipment.
-
-
Experimental Model:
-
Animal Strain and Stress Model: The response to CRF and its antagonists can vary between different animal strains. The type and intensity of the stressor used (e.g., water avoidance stress) are also critical variables.[2][8]
-
Timing of Administration: The timing of this compound administration relative to the stressor is crucial. Pre-treatment is typically required for the antagonist to be effective.[4]
-
-
Compound Stability:
-
Storage: Has the compound been stored correctly to prevent degradation?
-
Solution Stability: Was the dosing solution freshly prepared? Some compounds can be unstable in solution over time.
-
Issue 2: High variability between individual animals within the same treatment group.
Q: I am observing a large spread in my data points for animals treated with this compound. How can I reduce this?
A: High inter-individual variability can be addressed by:
-
Standardizing Procedures: Ensure all experimental procedures, including animal handling, drug administration, and behavioral testing, are performed as consistently as possible.
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing and experimental conditions to reduce baseline stress levels.
-
Controlling for Biological Variables: Factors such as age, weight, and sex of the animals should be consistent across experimental groups. The estrous cycle in female rodents can also influence stress responses.
-
Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to minimize unconscious bias in data collection and analysis.
Data Presentation
Table 1: Summary of this compound Dosing and Effects in a Rat Model of Stress-Induced Colonic Response
| Administration Route | Dose (mg/kg) | Effect on CRF-induced Fecal Pellet Output (FPO) | Reference |
| Orogastric (og) | 3, 10, 30 | Dose-dependent inhibition | [2][5] |
| Subcutaneous (sc) | 30 | Significant inhibition | [4][5] |
This table summarizes findings from studies in conscious rats where Corticotropin-Releasing Factor (CRF) was used to stimulate colonic motor function.
Experimental Protocols
Key Experiment: Assessing the Effect of this compound on Stress-Induced Visceral Hypersensitivity in Rats
This protocol is a generalized example based on published studies.[2]
-
Animals: Male Wistar rats are commonly used. They should be housed under controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Preparation: this compound is suspended or dissolved in an appropriate vehicle. The concentration is calculated based on the desired dose and the average weight of the animals.
-
Administration: this compound or vehicle is administered via oral gavage or subcutaneous injection at a specific time point before the stressor. For example, 180 minutes prior for oral administration.[5]
-
Stress Induction: A common method is water avoidance stress (WAS), where rats are placed on a small platform in a container filled with water for a set duration (e.g., 60 minutes).[2]
-
Visceral Sensitivity Measurement: Colorectal distension (CRD) is used to assess visceral sensitivity. A balloon is inserted into the colon and inflated to various pressures. The visceromotor response (abdominal muscle contractions) is quantified.
-
Data Analysis: The responses to CRD are compared between the different treatment groups (e.g., vehicle + no stress, vehicle + stress, this compound + stress) using appropriate statistical methods.
Mandatory Visualizations
Signaling Pathway of CRF1 Receptor
Caption: this compound blocks CRF binding to the CRF1 receptor.
Experimental Workflow for this compound In Vivo Efficacy Testing
Caption: A typical workflow for in vivo testing of this compound.
Troubleshooting Logic for Experimental Variability
Caption: A logical approach to troubleshooting variability.
References
- 1. escholarship.org [escholarship.org]
- 2. The newly developed CRF1-receptor antagonists, this compound and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. US10905690B2 - Treatment of congenital adrenal hyperplasia - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
improving NGD 98-2 bioavailability in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the CRF-1 receptor antagonist NGD 98-2 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally active, and brain-penetrant corticotropin-releasing factor-1 (CRF-1) receptor antagonist.[1] Its chemical name is 5-(2-Methoxy-4-trifluoromethoxyphenyl)-[N-(1-ethyl)propyl]-3-methoxy-6-methylpyrazine-2-amine tosylate.[2][3] It functions by blocking the CRF-1 receptor, thereby inhibiting the physiological and behavioral responses to stress.[4]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in rat models. Specifically, it has been shown to suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity.[2] Oral administration of this compound has been shown to antagonize CRF-induced locomotor activity and reduce restraint stress-induced increases in plasma ACTH levels in rats.[1]
Q3: What is the reported oral bioavailability of this compound?
A3: this compound is characterized as an orally bioavailable CRF-1 receptor antagonist.[1] While specific pharmacokinetic percentages from the provided literature are not detailed, its efficacy via orogastric administration in animal models is well-documented, indicating sufficient oral absorption to achieve therapeutic effects.[1][2][3]
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effects of this compound after oral administration in my rat model.
This issue can arise from several factors related to formulation, administration, or the experimental model itself. Below are potential causes and troubleshooting steps.
Possible Cause 1: Improper Formulation
The formulation of this compound is critical for its solubility and subsequent absorption.
-
Solution: Prepare the formulation as described in published studies. A recommended protocol involves sonicating and suspending this compound in 0.5% methylcellulose (B11928114) in distilled water containing 0.1% triacetin.[1][3] It is advisable to place the suspension on a magnetic stirrer overnight to ensure homogeneity.[3]
Possible Cause 2: Incorrect Dosing and Timing
The dose and the timing of administration relative to the experimental stressor are crucial for observing an effect.
-
Solution: Refer to the dose-response data from preclinical studies. For instance, to reduce CRF-induced fecal pellet output in rats, an inhibitory IC50 of 15.7 mg/kg was reported.[1][5][6] Doses as low as 10 mg/kg have been shown to significantly antagonize CRF-induced locomotor activity.[1]
-
Timing: The dosing regimen is critical. For blocking central CRF-induced effects, this compound has been administered orally 180 minutes prior to the CRF injection.[2][3] For studies involving visceral nociceptive responsivity, administration 40 minutes prior to the procedure has been used.[2][3]
Possible Cause 3: Issues with Orogastric Administration Technique
Improper gavage technique can lead to incorrect dosing or undue stress on the animal, which can affect experimental outcomes.
-
Solution: Ensure that personnel are properly trained in orogastric gavage techniques for the specific animal model. Verify the volume administered is accurate for the animal's weight. Minimize stress during administration as it can independently activate the HPA axis.
Quantitative Data Summary
Table 1: In Vivo Efficacy of Orally Administered this compound in Rats
| Parameter | IC50 Value | Animal Model | Effect |
| CRF-induced Fecal Pellet Output | 15.7 mg/kg | Rat | Inhibition |
Data sourced from multiple references.[1][5][6]
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
-
Materials: this compound (tosylate salt), 0.5% methylcellulose in distilled water, triacetin, sonicator, magnetic stirrer.
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution of 0.5% methylcellulose in distilled water with 0.1% triacetin.[1][3]
-
Suspend the weighed this compound in the vehicle solution.
-
Sonicate the suspension to aid in dispersion.
-
Place the suspension on a magnetic stir plate and stir overnight to ensure a homogenous mixture before administration.[3]
-
Protocol 2: Orogastric Administration in a Rat Model of Stress
-
Animal Model: Adult male rats are commonly used.
-
Formulation: Prepare this compound as described in Protocol 1.
-
Dosing:
-
For studies on central CRF-induced colonic motor function, administer this compound (e.g., 3, 10, or 30 mg/kg) via orogastric gavage 180 minutes before intracerebroventricular (icv) injection of CRF.[2][3]
-
For studies on visceral hypersensitivity to colorectal distention (CRD), administer this compound orogastrically 40 minutes prior to the first CRD.[2][3]
-
-
Procedure:
-
Gently restrain the rat.
-
Introduce the gavage needle orally and advance it into the esophagus to the level of the stomach.
-
Slowly administer the prepared this compound suspension.
-
Return the animal to its cage and monitor for any adverse reactions before proceeding with the experimental stressor.
-
Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The newly developed CRF1-receptor antagonists, this compound and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NGD 98-2 In Vivo Administration
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful in vivo administration of NGD 98-2. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a high-affinity and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] As a CRF1 antagonist, this compound blocks the downstream signaling pathways activated by the binding of corticotropin-releasing factor (CRF) to its receptor.[3] CRF and its receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis and are involved in coordinating endocrine, autonomic, and behavioral responses to stress.[3][4] By inhibiting CRF1, this compound can modulate these stress responses.
Q2: What are the known solubility properties of this compound?
A2: The solubility of this compound hydrochloride has been reported as follows:
Understanding these solubility characteristics is crucial for preparing appropriate vehicle formulations for in vivo studies.
Q3: What are the common routes of administration for this compound in preclinical studies?
A3: Preclinical studies in rats have successfully administered this compound via two primary routes:
-
Orogastric (og) gavage: This method is suitable for oral administration.[7]
-
Subcutaneous (sc) injection: This route allows for systemic delivery.[7][8]
The choice of administration route will depend on the specific experimental design and objectives.
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Precipitation of this compound in the vehicle during formulation or upon administration.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle. While this compound has some water solubility, higher concentrations may require different formulation strategies.
-
Solutions:
-
Vehicle Optimization: For aqueous-based solutions, ensure the concentration does not exceed 5 mM and consider gentle warming as indicated in the solubility data.[6] For higher concentrations, consider using DMSO. However, be mindful of potential DMSO toxicity in animals and keep the final concentration as low as possible.
-
Co-solvents: For poorly soluble compounds in general, the use of co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or ethanol (B145695) can improve solubility.[9] It is advisable to perform small-scale solubility tests with various pharmaceutically acceptable co-solvents.
-
pH Adjustment: The solubility of compounds can be pH-dependent. Investigating the effect of pH on this compound solubility may reveal a more suitable pH range for your formulation.[9]
-
Particle Size Reduction: For suspension formulations, reducing the particle size of the compound can increase the dissolution rate.[10] This can be achieved through techniques like micronization.[11]
-
Issue 2: Inconsistent or unexpected results between experimental groups.
-
Possible Cause: Variable bioavailability of this compound due to formulation issues or improper administration.
-
Solutions:
-
Ensure Complete Dissolution: Visually inspect your formulation to ensure this compound is fully dissolved before administration. If using a suspension, ensure it is uniformly mixed.
-
Consistent Administration Technique: Standardize the administration procedure (e.g., gavage needle depth, injection speed) across all animals to minimize variability.
-
Vehicle Control Group: Always include a vehicle-only control group to account for any effects of the vehicle itself.
-
Pharmacokinetic (PK) Studies: If inconsistent results persist, consider conducting a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen vehicle and animal model.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 435.87 g/mol | [6] |
| Solubility in DMSO | Up to 100 mM | [5][6] |
| Solubility in Water | Up to 5 mM (with gentle warming) | [5][6] |
| Inhibitory IC50 (CRF-induced FPO, og) | 15.7 mg/kg | [7] |
Experimental Protocols
Below are detailed methodologies for in vivo administration of this compound based on published studies.
Protocol 1: Orogastric (og) Administration in Rats
-
Objective: To assess the effect of orally administered this compound on stress-induced responses.
-
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline, water)
-
Orogastric gavage needles appropriate for the size of the rats
-
Syringes
-
-
Procedure:
-
Prepare the desired concentration of this compound in the chosen vehicle. For example, to achieve a dose of 10 mg/kg in a 250g rat with a dosing volume of 1 ml/kg, you would need a concentration of 10 mg/ml.
-
Ensure the solution is clear and free of precipitates. If necessary, gentle warming can be applied for aqueous solutions.
-
Acclimate the rats to the handling and gavage procedure.
-
Administer the this compound solution or vehicle control to the rats via orogastric gavage. A common timing for administration is 180 minutes before the experimental stressor.[7]
-
Proceed with the planned experimental paradigm (e.g., water avoidance stress).[7]
-
Protocol 2: Subcutaneous (sc) Administration in Rats
-
Objective: To evaluate the systemic effects of this compound.
-
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., sterile saline)
-
Insulin syringes with appropriate gauge needles (e.g., 28-30G)
-
-
Procedure:
-
Prepare a sterile solution of this compound in the chosen vehicle.
-
Gently lift the skin on the back of the rat to form a tent.
-
Insert the needle into the subcutaneous space.
-
Inject the this compound solution or vehicle control. A typical administration time is 60 minutes before the experimental challenge.[7][8]
-
Monitor the animal for any signs of distress at the injection site.
-
Visualizations
Caption: this compound blocks CRF binding to the CRF1 receptor, inhibiting downstream signaling.
Caption: Workflow for in vivo studies of this compound in a stress model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Beyond depression and anxiety; a systematic review about the role of corticotropin-releasing hormone antagonists in diseases of the pelvic and abdominal organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. rndsystems.com [rndsystems.com]
- 7. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Minimizing Stress in NGD 98-2 Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress during behavioral experiments involving the CRF-1 receptor antagonist, NGD 98-2. By ensuring animal welfare and reducing confounding stress-related variables, the reliability and reproducibility of your experimental data can be significantly improved.
Troubleshooting Guides
This section addresses common issues encountered during behavioral experiments that can be indicative of or contribute to animal stress, potentially impacting the outcomes of studies with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in baseline behavior across subjects | Inconsistent handling, environmental instability, or lack of proper habituation. | Implement a consistent and gentle handling protocol for at least 3-5 days prior to testing.[1] Ensure the testing room has stable lighting, temperature, and minimal noise.[2] Standardize the habituation period for all animals to the testing room and apparatus.[2][3] |
| Animals exhibit excessive freezing or immobility in the testing apparatus | High anxiety levels due to a novel and stressful environment. The lighting in the testing arena may be too bright. | Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[2] Reduce the light intensity in the testing arena; rodents often show a preference for less brightly lit areas.[2][4] Consider a pre-exposure to the apparatus for a short duration on the day before the actual test. |
| Inconsistent or unexpected drug effects of this compound | Stress-induced activation of the HPA axis may be overriding the effects of the CRF-1 antagonist. Improper dosing or administration route. | Ensure all stress-minimizing protocols are strictly followed. Stress can significantly alter the neurochemical state of the animal.[4] Verify the correct dosage and administration protocol for this compound based on established literature.[5][6] |
| Thigmotaxis (wall-hugging) is observed in the majority of animals in the Open Field Test | This is a natural, anxiety-driven behavior in rodents. However, excessive thigmotaxis can limit the exploratory data collected. | While thigmotaxis is an expected behavior, ensure the central area of the open field is not overly exposed or brightly lit.[7] Environmental enrichment in the home cage may help reduce overall anxiety levels. |
| Animals refuse to explore the open arms of the Elevated Plus Maze | This is a strong indicator of high anxiety. The height and openness of the arms are inherently aversive to rodents. | Check for and eliminate any drafts or sudden movements in the testing room. Ensure the texture of the open arms is not aversive. The lighting should be dim and indirect.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I minimize stress during animal handling?
A1: Improper handling is a significant source of stress for laboratory animals.[8] Picking mice up by their tail can induce anxiety and aversion.[8] It is recommended to use non-aversive methods such as cupping the animal in your hands or using a handling tunnel.[8] Consistent and gentle handling by the same experimenter can also help the animals habituate and reduce stress responses.[9]
Q2: What is the optimal habituation period for behavioral experiments?
A2: The optimal habituation period can vary depending on the specific assay and the strain of the animal. However, a general guideline is to allow the animals to acclimate to the testing room for at least 30-60 minutes prior to the start of the experiment.[2] For the testing apparatus itself, a brief pre-exposure (e.g., 5 minutes) on the day before the test can help reduce novelty-induced stress on the testing day.[3] It is crucial to be consistent with the habituation protocol for all animals in the study.[9]
Q3: Can environmental enrichment in the home cage affect the results of this compound experiments?
A3: Yes, environmental enrichment can have a significant impact. Enriched environments have been shown to modulate stress responses and can buffer the corticosterone (B1669441) response to stressors.[10] This can be beneficial in reducing baseline stress levels, which may allow for a clearer assessment of the effects of this compound on anxiety-like behaviors. However, it is important to be aware that enrichment can also sometimes lead to increased aggression in group-housed male mice, which is a potential confounding factor.[10] Any enrichment strategy should be applied consistently across all experimental groups.
Q4: How does the time of day affect behavioral testing?
A4: Rodents are nocturnal, and their behavior and physiology, including stress hormone levels, follow a circadian rhythm.[7] To ensure consistency, it is crucial to conduct behavioral testing at the same time of day for all animals. Testing during the dark phase (their active period) may result in higher levels of activity and exploration.
Q5: What are the key indicators of stress in rodents that I should monitor?
A5: Both physiological and behavioral indicators can be used to assess stress levels. Physiological measures include plasma corticosterone levels.[2][11][12] Behavioral indicators of stress and anxiety include increased freezing, reduced exploration, thigmotaxis in the open field test, avoidance of the open arms in the elevated plus maze, and changes in grooming behavior.[7][13]
Data Presentation: Impact of Environmental Enrichment on Stress Markers
The following table summarizes data on the effects of environmental enrichment on plasma corticosterone levels in male CD-1 mice, providing a quantitative look at how housing conditions can influence physiological stress markers.
| Housing Condition | Stressor | Mean Plasma Corticosterone (ng/mL) ± SEM |
| Standard Environment | No Stressor | 45 ± 5 |
| Standard Environment | Social Stressor | 85 ± 10 |
| Enriched Environment | No Stressor | 40 ± 6 |
| Enriched Environment | Social Stressor | 50 ± 8 |
| Data adapted from a study on post-weaning environmental enrichment.[10][14] The social stressor involved a social interaction test. *p < 0.05 relative to the no stressor condition in the same housing environment.[14] |
Experimental Protocols
Open Field Test
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.[5][7][15][16][17][18]
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares, with a designated central and peripheral zone.[7]
-
Pre-Test Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the test.[19]
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal to minimize olfactory cues.[2]
-
-
Test Procedure:
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes.[3]
-
Record the session using an overhead video camera for later analysis.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery, latency to enter the center, frequency of rearing, and number of fecal boli.[7]
-
Elevated Plus Maze
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[1][4][6][10]
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[1]
-
Pre-Test Procedure:
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to freely explore the maze for 5 minutes.[1]
-
Record the session with a video camera positioned above the maze.
-
-
Data Analysis:
-
Anxiety-Like Behavior: Time spent in the open arms versus the closed arms, number of entries into the open and closed arms. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Visualizations
Signaling Pathways
// Nodes Stress [label="Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CRF [label="CRF Release\n(Hypothalamus)", fillcolor="#F1F3F4"]; NGD982 [label="this compound", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRF1_R [label="CRF-1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="G-Protein\n(Gs/Gq)", fillcolor="#F1F3F4"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C", fillcolor="#F1F3F4"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4"]; IP3_DAG [label="IP3 / DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4"]; Cellular_Response [label="Cellular Response\n(e.g., Neuronal Excitability,\nACTH Release)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stress -> CRF; CRF -> CRF1_R [label=" Binds"]; NGD982 -> CRF1_R [label=" Antagonizes", arrowhead=tee, color="#EA4335"]; CRF1_R -> G_Protein [label=" Activates"]; G_Protein -> AC; G_Protein -> PLC; AC -> cAMP [label=" Produces"]; PLC -> IP3_DAG [label=" Produces"]; cAMP -> PKA [label=" Activates"]; IP3_DAG -> PKC [label=" Activates"]; PKA -> Cellular_Response; PKC -> Cellular_Response; } dot
Caption: CRF-1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
// Nodes Acclimation [label="Animal Acclimation\n(1 week)", fillcolor="#F1F3F4"]; Handling [label="Gentle Handling\n(3-5 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Admin [label="this compound or\nVehicle Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Habituation [label="Habituation to\nTesting Room\n(30-60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Behavioral_Test [label="Behavioral Test\n(e.g., OFT, EPM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Collection [label="Data Collection\n(Video Recording)", fillcolor="#F1F3F4"]; Data_Analysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Acclimation -> Handling; Handling -> Drug_Admin; Drug_Admin -> Habituation; Habituation -> Behavioral_Test; Behavioral_Test -> Data_Collection; Data_Collection -> Data_Analysis; } dot
Caption: A typical workflow for a behavioral experiment with this compound.
Logical Relationship: Factors Influencing Stress
// Nodes Stress [label="Animal Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Handling [label="Improper Handling", fillcolor="#F1F3F4"]; Environment [label="Novel/Aversive\nEnvironment", fillcolor="#F1F3F4"]; Noise [label="Loud Noises", fillcolor="#F1F3F4"]; Lighting [label="Bright Lighting", fillcolor="#F1F3F4"]; Social [label="Social Stressors", fillcolor="#F1F3F4"]; Experimenter [label="Experimenter Presence", fillcolor="#F1F3F4"];
// Edges Handling -> Stress; Environment -> Stress; Noise -> Stress; Lighting -> Stress; Social -> Stress; Experimenter -> Stress; } dot
Caption: Key environmental and procedural factors contributing to animal stress.
References
- 1. protocols.io [protocols.io]
- 2. noldus.com [noldus.com]
- 3. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. behaviorcloud.com [behaviorcloud.com]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 8. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Post-weaning Environmental Enrichment in Male CD-1 Mice: Impact on Social Behaviors, Corticosterone Levels and Prefrontal Cytokine Expression in Adulthood [frontiersin.org]
- 10. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Environmental Enrichment during Rearing Alters Corticosterone Levels, Thymocyte Numbers, and Aggression in Female BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How Does an Open Field Activity Test Work? [sandiegoinstruments.com]
- 16. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural and Functional Insights into CRF Peptides and Their Receptors | MDPI [mdpi.com]
- 18. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 19. researchgate.net [researchgate.net]
interpreting inconsistent results with NGD 98-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NGD 98-2, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the anxiolytic effects of this compound in our rodent stress model. What are the potential causes?
A1: Inconsistent anxiolytic effects can stem from several factors:
-
Drug Preparation and Administration: this compound is often suspended in a vehicle like 0.5% methylcellulose (B11928114) with 0.1% triacetin (B1683017) for oral administration.[1] Ensure the compound is properly sonicated and suspended to achieve a homogenous mixture and accurate dosing.[1] Inconsistent suspension can lead to variable drug exposure.
-
Route of Administration: The timing of peak plasma concentration and bioavailability can differ between oral (og), subcutaneous (sc), and intraperitoneal (ip) administration.[2][3] Ensure the chosen route is consistent and appropriate for the experimental question. For instance, oral administration may require a longer pre-treatment time compared to subcutaneous injection.[2]
-
Stress Model Implementation: The nature and intensity of the stressor are critical. Acute stressors like water avoidance stress (WAS) or restraint stress induce CRF release, which this compound is designed to block.[1][3] Variability in the application of the stressor (e.g., duration, time of day) can lead to inconsistent behavioral readouts.
-
Animal Handling: Prior handling and habituation of the animals can significantly impact their baseline stress levels and response to the experiment. Ensure consistent and gentle handling procedures.
Q2: Our in vivo results with this compound show a weaker than expected inhibition of CRF-induced colonic motor function. What could be the issue?
A2: Several factors could contribute to a reduced inhibitory effect:
-
Dose Selection: The inhibitory effect of this compound is dose-dependent.[2][3] For example, in studies inhibiting intracerebroventricular (icv) CRF-induced fecal pellet output in rats, oral doses of 3, 10, and 30 mg/kg were used, with the highest dose showing the most significant effect.[2][3] It may be necessary to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
-
Timing of Administration: The pre-treatment time is crucial. For oral administration, this compound has been given 180 minutes before the CRF challenge.[2] For subcutaneous injection, a 60-minute pre-treatment time has been used.[2][4] Ensure your experimental timeline allows for sufficient drug absorption and distribution to the target receptors.
-
CRF Challenge Dose: The concentration of the CRF used to induce the response is a key variable. If the CRF dose is too high, it may overcome the competitive antagonism of this compound at the selected dose.
Q3: We are seeing inconsistent results in our visceral hypersensitivity experiments using colorectal distension (CRD). How can we improve consistency?
A3: Visceral sensitivity experiments can be prone to variability. Consider the following:
-
CRD Protocol: The pressure (e.g., 60 mmHg), duration (e.g., 10 minutes), and interval between distensions must be strictly controlled.[2][3] The visceromotor response (VMR) is a quantitative measure of this sensitivity.[2]
-
Animal Acclimation: Animals should be adequately acclimated to the experimental setup (e.g., Bollmann cages) to minimize stress-induced responses that are not related to the CRD.[5]
-
Timing of this compound Administration: In CRD studies, this compound has been administered orally 40 minutes prior to the first CRD to prevent the development of nociceptive hyper-responsivity.[2] Adhering to a consistent timeline is critical.
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effect of orally administered this compound on intracerebroventricular (icv) CRF-induced fecal pellet output (FPO) in rats.
| This compound Dose (mg/kg, oral) | Mean Fecal Pellets / 60 min (± SEM) | % Inhibition of CRF-induced FPO |
| Vehicle + icv CRF | 6.8 ± 1.8 | - |
| 3 | 5.1 ± 1.5 | ~25% |
| 10 | 3.4 ± 1.2 | ~50% |
| 30 | 0.9 ± 0.7 | ~87% |
Data synthesized from studies on the effects of this compound on CRF-induced colonic motor function.[2] The inhibitory IC50 for this response was calculated to be 15.7 mg/kg.[2][3]
Experimental Protocols
Detailed Methodology: Assessing the Effect of Oral this compound on Acute Water Avoidance Stress (WAS)-Induced Fecal Pellet Output in Rats
This protocol is synthesized from methodologies described in the literature.[1][2]
-
Animals: Male Wistar rats (200-250g) are individually housed with ad libitum access to food and water. Animals are maintained on a 12-hour light/dark cycle and allowed to acclimate for at least one week before the experiment.
-
This compound Preparation:
-
Experimental Procedure:
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle via oral gavage (og). A pre-treatment time of 180 minutes is recommended for oral administration.[2]
-
Water Avoidance Stress (WAS):
-
The WAS apparatus consists of a plastic tank (e.g., 45 cm x 25 cm x 25 cm) filled with fresh water at room temperature to a height of 1 cm. A small, dry platform (e.g., 8 cm x 8 cm) is placed in the center of the tank.
-
180 minutes after drug administration, place each rat individually onto the platform in the WAS tank for a period of 60 minutes.[2]
-
-
Data Collection:
-
Immediately after the 60-minute WAS session, remove the rat from the tank.
-
Count the total number of fecal pellets produced during the stress period.
-
-
-
Statistical Analysis:
-
Data are typically expressed as the mean number of fecal pellets ± SEM.
-
Statistical significance between treatment groups can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons. A p-value of < 0.05 is generally considered significant.[2]
-
Mandatory Visualizations
Caption: HPA axis and CRF1 receptor signaling pathway blocked by this compound.
Caption: Troubleshooting workflow for addressing inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. The newly developed CRF1-receptor antagonists, this compound and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
NGD 98-2 toxicity and side effect profile
Technical Support Center: NGD 98-2
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and a summary of its known characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a selective, orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3][4] Its full chemical name is 5-(2-Methoxy-4-trifluoromethoxyphenyl)-[N-(1-ethyl)propyl]-3-methoxy-6-methylpyrazine-2-amine tosylate.[3] It belongs to a newer generation of CRF1 antagonists characterized by a pyrazine (B50134) core.[2][3]
Q2: What is the primary mechanism of action for this compound?
This compound functions by blocking the CRF1 receptor, thereby inhibiting the physiological actions of corticotropin-releasing factor (CRF).[1][5] CRF is a key mediator of the body's response to stress, including activation of the hypothalamic-pituitary-adrenal (HPA) axis and modulation of gastrointestinal functions.[5][6][7] By antagonizing the CRF1 receptor, this compound can mitigate stress-induced responses such as increased colonic motility and visceral hypersensitivity.[3][8]
Q3: What is the known toxicity and side effect profile of this compound?
Preclinical studies have described this compound as having "minimal toxicity," though detailed public toxicological reports are not extensively available.[2][3][4] In studies with rats, administration of this compound alone at a dose of 30 mg/kg did not show any intrinsic effect on fecal pellet output, suggesting it does not alter basal colonic motility.[1][2] It is important to note that comprehensive safety data, particularly in humans, is lacking as the compound appears to be in the preclinical stage of development. A Safety Data Sheet (SDS) is available which provides general handling and hazard information.[9]
Q4: In what experimental models has this compound been tested?
This compound has been evaluated primarily in in vivo rat models relevant to stress and visceral sensitivity.[2][3] These models include:
-
CRF-induced colonic motor stimulation: Assessed by measuring fecal pellet output (FPO) following intracerebroventricular (icv) or intraperitoneal (ip) administration of CRF.[2][3]
-
Water Avoidance Stress (WAS): A model for acute psychological stress that induces a colonic motor response.[2][3]
-
Visceral hypersensitivity: Measured by the response to colorectal distension (CRD).[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding and In Vivo Potency
| Parameter | Value | Species | Administration Route | Experimental Model | Source |
| Ki | < 10 nM | - | - | Receptor Binding Assay | [2][3] |
| IC50 | 15.7 mg/kg | Rat | Orogastric (og) | icv CRF-induced FPO | [2][3] |
Table 2: In Vivo Efficacy in Rats
| Dose | Administration Route | Effect | % Inhibition | Experimental Model | Source |
| 30 mg/kg | Subcutaneous (sc) | Inhibition of FPO | 71% | icv CRF-induced FPO | [3] |
| 30 mg/kg | Subcutaneous (sc) | Inhibition of FPO | 59% | ip CRF-induced FPO | [3] |
| 30 mg/kg | Orogastric (og) | Inhibition of FPO | 67-87% | icv CRF-induced FPO | [2][3] |
Experimental Protocols & Troubleshooting
Key Experimental Methodologies
The primary preclinical model for evaluating this compound involves the induction of a stress-like response in rats and the measurement of subsequent changes in gastrointestinal function.
-
Animal Models: Conscious, male Sprague-Dawley or Wistar rats are commonly used. For central administration studies, animals are often fitted with chronic intracerebroventricular (icv) cannulas.
-
Compound Administration:
-
Orogastric (og): this compound is typically suspended in a vehicle such as 0.5% methylcellulose (B11928114) in distilled water with 0.1% triacetin.[2]
-
Subcutaneous (sc): The compound may be dissolved in a vehicle like a DMSO:Tween 80:saline (1:1:8 ratio) mixture.[3]
-
-
Induction of Colonic Response:
-
Exogenous CRF: CRF is administered icv or ip to stimulate the CRF1 receptor.
-
Water Avoidance Stress (WAS): Rats are placed on a small platform in a container of warm water for a defined period (e.g., 1 hour) to induce psychological stress.
-
-
Endpoint Measurement:
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variability in FPO results | - Animal stress levels prior to the experiment.- Inconsistent dosing volume or technique.- Circadian rhythm effects on gut motility. | - Acclimatize animals properly to the housing and handling procedures.- Ensure accurate and consistent administration of the vehicle and compound.- Conduct experiments at the same time of day to minimize variability. |
| Compound precipitation in vehicle | - Poor solubility of this compound in the chosen vehicle.- Incorrect vehicle preparation. | - Ensure the vehicle is prepared correctly (e.g., proper ratios for DMSO:Tween 80:saline).- Use sonication or gentle warming to aid dissolution, if appropriate for the compound's stability.- Prepare fresh solutions for each experiment. |
| No observable effect of this compound | - Ineffective dose.- Insufficient pre-treatment time.- Degradation of the compound.- Ineffective CRF or stressor stimulus. | - Confirm the dose-response relationship; consider using a higher dose (e.g., 30 mg/kg has shown efficacy).[3]- Adhere to established pre-treatment times (e.g., 60 min for sc, 180 min for og).[1][2]- Store the compound under recommended conditions and use it before its expiration date.- Verify the activity of the CRF batch and the consistency of the WAS protocol. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a CRF1 receptor antagonist.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vivo testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Functional Insights into CRF Peptides and Their Receptors [mdpi.com]
- 6. US10905690B2 - Treatment of congenital adrenal hyperplasia - Google Patents [patents.google.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: NGD 98-2 Oral Absorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the oral absorption of NGD 98-2, a corticotropin-releasing factor-1 (CRF-1) receptor antagonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral absorption a potential issue?
A1: this compound is a potent and selective antagonist of the CRF-1 receptor, making it a valuable tool for preclinical research in stress-related disorders.[1][2] While described as "orally active" in literature, its physicochemical properties, particularly a predicted high lipophilicity (logP), suggest it may have low aqueous solubility.[3] Poor solubility is a common reason for variable and incomplete oral absorption of drug candidates.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A2: While no formal BCS classification has been published for this compound, its high lipophilicity and reported oral activity in preclinical models suggest it is likely a BCS Class II compound. BCS Class II compounds are characterized by low solubility and high permeability. This means that once the compound is dissolved in the gastrointestinal fluids, it can readily pass through the intestinal wall into the bloodstream. The primary barrier to its absorption is the initial dissolution step.
Q3: What is the reported oral formulation for this compound in preclinical studies?
A3: Preclinical studies in rats have utilized a suspension of this compound for oral administration. The vehicle for this suspension was 0.5% methylcellulose (B11928114) in distilled water with 0.1% triacetin (B1683017).[4] The compound was sonicated and stirred overnight to ensure a uniform suspension.[4]
Q4: Are there different salt forms of this compound available?
A4: Yes, this compound has been reported as both a tosylate and a hydrochloride salt.[4] The salt form can significantly impact the physicochemical properties of a compound, including its solubility and dissolution rate. It is crucial to be aware of the specific salt form being used in your experiments.
II. Troubleshooting Guide: Poor Oral Absorption of this compound
This guide is designed to help researchers identify and address potential causes of poor or variable oral absorption of this compound in their experiments.
Problem: Inconsistent or low plasma concentrations of this compound after oral administration.
Below is a systematic approach to troubleshooting this issue, starting from the formulation and moving to more complex biological factors.
Step 1: Formulation and Administration
Is the formulation appropriate and consistently prepared?
-
Vehicle Selection: The published vehicle is a 0.5% methylcellulose/0.1% triacetin suspension.[4] Methylcellulose is a suspending agent used to keep the drug particles dispersed, while triacetin can act as a plasticizer and co-solvent.
-
Particle Size: The particle size of the this compound powder can significantly impact its dissolution rate. Smaller particles have a larger surface area, which generally leads to faster dissolution.
-
Suspension Homogeneity: Inadequate suspension can lead to inaccurate dosing. Ensure the suspension is uniformly mixed before each administration.
-
Dose Volume: Ensure the dose volume is appropriate for the animal model and that the concentration of this compound in the vehicle is not exceeding its suspension capacity.
Troubleshooting Actions:
| Issue | Recommended Action |
| Poor Suspension | Increase sonication time and/or stirring speed during preparation. Visually inspect for particle settling before each dose. |
| Particle Agglomeration | Consider micronization of the this compound powder before formulation. |
| Inaccurate Dosing | Use calibrated equipment for dosing. For suspensions, ensure the syringe is agitated immediately before administration to prevent settling. |
Step 2: Physicochemical Properties and Dissolution
Is the low aqueous solubility of this compound the primary limiting factor?
-
Solubility Enhancement: As a likely BCS Class II compound, enhancing the solubility of this compound is a key strategy to improve its oral absorption.
-
pH Effects: The solubility of ionizable compounds can be pH-dependent. The pH of the gastrointestinal tract varies along its length, which can affect where the drug dissolves.
Troubleshooting Actions:
| Strategy | Description |
| Salt Formation | Using a salt form (e.g., hydrochloride) can improve solubility and dissolution rate compared to the free base. |
| Co-solvents | Including a small percentage of a water-miscible organic solvent (e.g., PEG 400, propylene (B89431) glycol) in the formulation can increase solubility. |
| Surfactants | Non-ionic surfactants (e.g., Tween 80, Cremophor EL) can improve the wettability of the drug particles and promote dissolution. |
| Amorphous Solid Dispersions | Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate. |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. |
Step 3: Biological Factors
Are physiological factors in the animal model affecting absorption?
-
Gastrointestinal Motility: The rate at which the stomach empties and the transit time through the small intestine can influence the time and extent of drug absorption.
-
Efflux Transporters: P-glycoprotein (P-gp) is an efflux transporter in the intestinal wall that can pump drugs back into the gut lumen, reducing their net absorption. Highly lipophilic compounds can be substrates for P-gp.
-
Metabolism: First-pass metabolism in the gut wall and liver can reduce the amount of drug that reaches the systemic circulation.
Troubleshooting Actions:
| Potential Issue | Investigative Approach |
| P-glycoprotein Efflux | Conduct a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine if this compound is a substrate. |
| First-Pass Metabolism | Compare the pharmacokinetic profiles after oral and intravenous administration to determine the absolute bioavailability. |
| Food Effects | The presence of food can alter gastric emptying, GI pH, and bile secretion, which can affect the absorption of lipophilic drugs. Conduct studies in both fasted and fed states. |
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₂₅H₃₀F₃N₃O₃ (Tosylate) / C₁₉H₂₅ClF₃N₃O₃ (Hydrochloride) | [4] |
| Molecular Weight | 509.58 g/mol (Tosylate) / 435.87 g/mol (Hydrochloride) | [4] |
| Aqueous Solubility | Up to 5 mM with gentle warming (Hydrochloride) | R&D Systems Product Information |
| Predicted logP | High (A related lead compound has a reported logP of 6.3) | [3] |
| Likely BCS Class | Class II (Low Solubility, High Permeability) | Inferred from physicochemical properties |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension
-
Materials: this compound (hydrochloride or tosylate salt), Methylcellulose (0.5% w/v), Triacetin (0.1% v/v), Distilled water, Sonicator, Magnetic stirrer and stir bar.
-
Procedure:
-
Calculate the required amounts of this compound, methylcellulose, and triacetin based on the desired final concentration and volume.
-
In a suitable container, add the distilled water.
-
While stirring, slowly add the methylcellulose powder to the water to avoid clumping. Stir until a uniform suspension is formed.
-
Add the triacetin to the methylcellulose suspension and continue to stir.
-
Weigh the required amount of this compound and add it to the vehicle.
-
Sonicate the suspension for 15-30 minutes to aid in dispersion.
-
Place the suspension on a magnetic stirrer and stir overnight at room temperature.
-
Before administration, ensure the suspension is homogenous by continued stirring.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
-
Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
-
Dosing:
-
Accurately weigh each animal before dosing.
-
Administer the this compound suspension via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from a suitable vessel (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Permeability Assessment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution (at a known concentration) to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
To assess P-gp mediated efflux, perform the experiment in the presence and absence of a P-gp inhibitor (e.g., verapamil).
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in both directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
V. Visualizations
Caption: Workflow for investigating the oral absorption of this compound.
References
Validation & Comparative
Comparative Efficacy of NGD 98-2 and NGD 9002 in Attenuating Stress-Induced Colonic Responses
A comprehensive guide for researchers in drug development, detailing the comparative preclinical efficacy of the corticotropin-releasing factor receptor 1 (CRF1) antagonists, NGD 98-2 and NGD 9002. This document provides a summary of their performance, supporting experimental data, and detailed methodologies.
This compound and NGD 9002 are selective, orally active, non-peptide antagonists of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] As such, they are investigated for their therapeutic potential in stress-related disorders, including irritable bowel syndrome (IBS). Both compounds have demonstrated efficacy in preclinical rodent models by mitigating the effects of stress on colonic motor function and visceral sensitivity. This guide provides a comparative analysis of their efficacy based on available preclinical data.
Quantitative Efficacy Comparison
The following tables summarize the comparative efficacy of this compound and NGD 9002 in various preclinical models of stress-induced colonic and visceral responses.
| Compound | Administration Route | IC50 (mg/kg) for Inhibition of CRF-Induced Fecal Pellet Output | Reference |
| This compound | Orogastric (og) | 15.7 | [1] |
| NGD 9002 | Orogastric (og) | 4.3 | [1] |
Table 1: Inhibitory Concentration (IC50) of this compound and NGD 9002. This table shows the half-maximal inhibitory concentration (IC50) for the orogastric administration of this compound and NGD 9002 in reducing intracerebroventricular (icv) CRF-induced fecal pellet output in rats. A lower IC50 value indicates higher potency.
| Treatment Group | Administration Route | Dose (mg/kg) | Inhibition of icv CRF-Induced Fecal Pellet Output (%) | Reference |
| This compound | Subcutaneous (sc) | 30 | 71 | [1] |
| NGD 9002 | Subcutaneous (sc) | 30 | 71 | [1] |
| This compound | Orogastric (og) | 30 | 67-87 | [1] |
| NGD 9002 | Orogastric (og) | 30 | 67-87 | [1] |
Table 2: Inhibition of Centrally-Induced Colonic Motor Response. This table details the percentage of inhibition of intracerebroventricular (icv) CRF-induced fecal pellet output by this compound and NGD 9002 at a 30 mg/kg dose administered subcutaneously or orogastrically.
| Treatment Group | Administration Route | Dose (mg/kg) | Reduction of WAS-Induced Fecal Pellet Output (%) | Reference |
| This compound | Orogastric (og) | 10 | Significant Reduction | [1] |
| This compound | Orogastric (og) | 30 | Significant Reduction | [1] |
| NGD 9002 | Orogastric (og) | 30 | 53 | [1] |
Table 3: Attenuation of Stress-Induced Defecation. This table presents the efficacy of orally administered this compound and NGD 9002 in reducing fecal pellet output induced by water avoidance stress (WAS).
Signaling Pathway and Mechanism of Action
This compound and NGD 9002 exert their effects by blocking the CRF1 receptor, a key component of the stress response system. In response to stress, corticotropin-releasing factor (CRF) is released and binds to CRF1 receptors in the brain and periphery. This binding initiates a signaling cascade that, in the colon, leads to increased motility and visceral hypersensitivity. By antagonizing the CRF1 receptor, this compound and NGD 9002 inhibit this signaling pathway, thereby mitigating the physiological manifestations of stress on the gut.
References
- 1. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 2. The newly developed CRF1-receptor antagonists, this compound and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
NGD 98-2: A Selective CRF1 Antagonist for Stress-Related Disorders
A comprehensive guide comparing the performance of NGD 98-2 with other selective CRF1 receptor antagonists, supported by experimental data.
Corticotropin-releasing factor (CRF) is a key mediator of the body's response to stress, and its actions are primarily mediated through the CRF1 receptor. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). Consequently, the development of selective CRF1 receptor antagonists has been a major focus of drug discovery efforts. This guide provides a detailed comparison of this compound, a novel CRF1 antagonist, with other well-characterized antagonists, presenting key experimental data on its binding affinity, functional activity, and in vivo efficacy.
Comparative Analysis of CRF1 Antagonists
The following tables summarize the quantitative data for this compound and other selective CRF1 antagonists, providing a clear comparison of their biochemical and in vivo properties.
Table 1: In Vitro Binding Affinity of CRF1 Antagonists
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | CRF1 | Human | 1.0 | [1] |
| CRF1 | Rat | 9.8 | [1] | |
| NGD 9002 | CRF1 | Human | 2.3 | [1] |
| CRF1 | Rat | 4.3 | [1] | |
| R121919 (NBI 30775) | CRF1 | Human | 2-5 | [2] |
| Antalarmin | CRF1 | Rat | ~1.0 | [3] |
Table 2: In Vivo Efficacy of CRF1 Antagonists in a Stress-Induced Defecation Model
| Compound | Administration | IC50 (mg/kg) | Reference |
| This compound | Orogastric | 15.7 | [4] |
| NGD 9002 | Orogastric | 4.3 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for the CRF1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat CRF1 receptor.
-
Binding Reaction: The membranes are incubated with a specific radioligand for the CRF1 receptor (e.g., [125I]Tyr0-Sauvagine) and various concentrations of the competing antagonist (e.g., this compound).
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity bound to the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Accumulation)
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit CRF-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.
General Protocol:
-
Cell Culture: Cells expressing the CRF1 receptor are cultured in appropriate media.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the CRF1 antagonist (e.g., this compound).
-
Agonist Stimulation: A CRF receptor agonist (e.g., CRF) is added to the cells to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
In Vivo Stress-Induced Defecation Model in Rats
Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of stress-induced visceral response.
General Protocol:
-
Animal Acclimation: Male rats are acclimated to the experimental conditions.
-
Antagonist Administration: this compound or vehicle is administered orogastrically at various doses.
-
Stress Induction: After a predetermined time, a stressor is applied. A common method is intracerebroventricular (icv) injection of CRF to mimic the central effects of stress.
-
Observation: The number of fecal pellets produced by each rat is counted for a specific period following stress induction.
-
Data Analysis: The dose of the antagonist that produces a 50% reduction in the stress-induced fecal pellet output (IC50) is calculated.
Visualizations
The following diagrams illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for evaluating a CRF1 antagonist.
Caption: Simplified CRF1 Receptor Signaling Pathway.
Caption: Experimental Workflow for CRF1 Antagonist Validation.
References
- 1. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
A Comparative Guide to the Efficacy of NGD 98-2 and Antalarmin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonists: NGD 98-2 and antalarmin (B1665562). Both compounds are instrumental in preclinical research for stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). This document synthesizes available experimental data to offer an objective comparison of their performance.
Mechanism of Action
Both this compound and antalarmin are non-peptide, small molecule antagonists of the CRF1 receptor.[1][2][3] By blocking this receptor, they inhibit the physiological actions of corticotropin-releasing factor (CRF), a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] This antagonism at the CRF1 receptor is the basis for their therapeutic potential in managing stress-related pathologies.
Quantitative Efficacy and Pharmacokinetics
The following tables summarize the key quantitative parameters for this compound and antalarmin based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and data is compiled from various sources.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
| This compound | CRF1 | 1 nM | Human (IMR-32 cells) | [4] |
| Antalarmin | CRF1 | 1.0 nM | Rat | [2] |
| Antalarmin | CRF1 | 1.4 nM | Rat Frontal Cortex | [1] |
| Antalarmin | CRF1 | 6 nM | Human (cloned receptor) | [1] |
Table 2: In Vivo Efficacy
| Compound | Model | Endpoint | Efficacy (IC50) | Species | Administration | Reference |
| This compound | CRF-induced fecal pellet output | Reduction of fecal pellets | 15.7 mg/kg | Rat | Oral (orogastric) | [3] |
| Antalarmin | Not available in a directly comparable study | - | - | - | - | - |
Note: While a direct comparative IC50 for antalarmin in the same model was not found, numerous studies demonstrate its in vivo efficacy in various stress models at doses typically ranging from 10-20 mg/kg (i.p. or p.o.).[5][6]
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Administration | Reference |
| This compound | Bioavailability | Orally bioavailable, brain penetrant | Rat | Oral | [7][8] |
| Antalarmin | Bioavailability | 19.3% | Rhesus Macaque | Oral (20 mg/kg) | [9][10] |
| Antalarmin | Elimination Half-life (t½) | 7.82 hours | Rhesus Macaque | Oral (20 mg/kg) | [9][10] |
| Antalarmin | Brain Penetration | Crosses the blood-brain barrier | - | - | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and experimental evaluation of these compounds, the following diagrams are provided.
Caption: CRF1 receptor signaling pathway and antagonist blockade.
Caption: General experimental workflow for evaluating CRF1 antagonists.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound and antalarmin.
In Vivo Model of CRF-Induced Colonic Motor Function (for this compound)
-
Animals: Male Sprague-Dawley rats are typically used.
-
Housing and Acclimation: Animals are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. They are allowed to acclimate for at least 5 days before the experiment.
-
Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose (B11928114) in distilled water with 0.1% triacetin) and administered via oral gavage (p.o.) at doses ranging from 3 to 30 mg/kg.[7] Vehicle is administered to the control group.
-
CRF Challenge: A set time after drug administration (e.g., 180 minutes), rats receive an intracerebroventricular (icv) injection of CRF (e.g., 10 µg/kg) to induce a stress-like response.[3]
-
Efficacy Measurement: Fecal pellet output is monitored for a defined period (e.g., 60 minutes) following the CRF injection.[3] The reduction in the number of fecal pellets in the drug-treated group compared to the vehicle group is used to determine the inhibitory effect of this compound.
-
Data Analysis: The dose-response relationship is analyzed to calculate the IC50 value, which is the concentration of the antagonist that produces 50% of its maximal inhibitory effect.[3]
In Vivo Model of Stress-Induced Anxiety (for Antalarmin)
-
Animals: Male rhesus macaques are used for these studies.[9][10]
-
Drug Administration: Antalarmin is administered orally, often in a flavored tablet, at doses ranging from 5 to 40 mg/kg.[9][10] A placebo is given to the control group in a double-blind design.
-
Stress Induction: A psychosocial stressor, such as the "intruder paradigm" where an unfamiliar male is introduced, is used to induce an anxiety-like state.[9][10]
-
Efficacy Measurement:
-
Behavioral: Anxiety-like behaviors (e.g., pacing, vocalizations) are quantified.
-
Neuroendocrine: Plasma levels of ACTH and cortisol are measured.
-
Autonomic: Plasma levels of epinephrine (B1671497) and norepinephrine (B1679862) are determined.[9][10]
-
-
Data Analysis: The effects of different doses of antalarmin on these parameters are compared to the placebo group to determine the optimal effective dose. For instance, a 20 mg/kg oral dose of antalarmin was found to significantly decrease plasma ACTH response to stress in rhesus monkeys.[9][10]
Conclusion
Both this compound and antalarmin are potent and selective CRF1 receptor antagonists with demonstrated efficacy in preclinical models of stress-related disorders. Their high binding affinity for the CRF1 receptor is comparable. This compound is highlighted as an orally active and brain-penetrant compound.[7][8] Antalarmin also demonstrates oral bioavailability and central nervous system penetration.[1][9][10]
While direct comparative efficacy data is scarce, the available information suggests that both compounds are valuable tools for investigating the role of the CRF system in health and disease. The choice between this compound and antalarmin for future research may depend on specific experimental needs, such as the desired pharmacokinetic profile and the specific animal model being used. Further head-to-head studies would be beneficial to delineate more subtle differences in their in vivo efficacy and potency.
References
- 1. Antalarmin - Wikipedia [en.wikipedia.org]
- 2. Antalarmin – Wikipedia tiếng Việt [vi.wikipedia.org]
- 3. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of CRF1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of several prominent corticotropin-releasing factor 1 (CRF1) receptor antagonists. The information presented is collated from various preclinical studies to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to CRF1 Antagonists
Corticotropin-releasing factor (CRF), a 41-amino acid peptide, is a key mediator of the stress response.[1] By acting on its primary receptor in the central nervous system, the CRF1 receptor, CRF orchestrates the endocrine, autonomic, and behavioral responses to stress.[2] Dysregulation of the CRF/CRF1 system has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome.[1][3] Consequently, CRF1 receptor antagonists have been a major focus of drug discovery efforts for these conditions.[1][4] This guide focuses on a comparative analysis of several non-peptide small molecule CRF1 antagonists that have been instrumental in preclinical and clinical research.
Pharmacokinetic Comparison
The pharmacokinetic profiles of CRF1 antagonists are critical for their potential as therapeutic agents, influencing their absorption, distribution, metabolism, and excretion (ADME). Early antagonists were often hindered by high lipophilicity, leading to poor solubility and unfavorable pharmacokinetic properties.[1][5] More recent efforts have focused on developing compounds with improved "drug-like" characteristics.[1][5]
The following tables summarize key pharmacokinetic parameters for a selection of CRF1 antagonists across different preclinical species.
Table 1: In Vitro Binding Affinity of CRF1 Antagonists
| Compound | Ki (nM) for human CRF1 | Selectivity over CRF2 | Reference |
| CP-154,526 | ~1.7 | >1000-fold | [1] |
| Antalarmin | 3.0 | >1000-fold | [6] |
| DMP696 | 1.7 | >1000-fold | [1] |
| NBI-30775 (R121919) | 2-5 | >1000-fold | [7][8] |
| R278995/CRA0450 | Potent (specific Ki not cited) | High | [1][5] |
Table 2: Preclinical Pharmacokinetic Parameters of CRF1 Antagonists
| Compound | Species | Oral Bioavailability (F%) | Systemic Clearance (CL) | Volume of Distribution (Vd) | Elimination Half-life (t1/2) | Brain/Plasma Ratio | Reference |
| CP-154,526 | Rat | 27% | 36 ml/min/kg | 105 L/kg | Not specified | High penetration | [9] |
| Antalarmin | Macaque | 19.3% | 4.46 L/hr/kg | Not specified | 7.82 h | CSF penetration observed | [2] |
| DMP696 | Rat | Good (not quantified) | Not specified | Not specified | Not specified | >150-fold higher than plasma-free levels | [1][5] |
| NBI-30775 (R121919) | Rat | Well absorbed (not quantified) | Not specified | Not specified | Not specified | Good penetration | [8] |
Pharmacodynamic Comparison
The pharmacodynamic effects of CRF1 antagonists are primarily evaluated through their ability to block the actions of CRF at its receptor. This is assessed in vitro through functional assays and in vivo through receptor occupancy studies and behavioral models of stress, anxiety, and depression.
Table 3: In Vivo Pharmacodynamic Properties of CRF1 Antagonists
| Compound | Species | In Vivo Receptor Occupancy | Effective Dose in Animal Models | Behavioral Effects | Reference |
| CP-154,526 | Rat | Not specified | Anxiolytic doses | Anxiolytic-like effects | [10] |
| Antalarmin | Rat | Not specified | Anxiolytic doses | Anxiolytic-like effects | [2] |
| DMP696 | Rat | >50% at anxiolytic doses | 3 mg/kg (defensive withdrawal) | Anxiolytic-like effects without sedation | [1][5] |
| NBI-30775 (R121919) | Rat | ~85% at 10 mg/kg | 10 mg/kg (defensive withdrawal) | Anxiolytic and antidepressant-like effects | [7][11] |
| R278995/CRA0450 | Rat | Not specified | Anxiolytic and antidepressant doses | Anxiolytic and antidepressant-like effects | [2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CRF1 antagonists, it is essential to visualize the underlying signaling pathways and the experimental procedures used to characterize these compounds.
Figure 1. Simplified CRF1 Receptor Signaling Pathway.
The diagram above illustrates the canonical Gs-coupled signaling cascade initiated by CRF binding to the CRF1 receptor, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate transcription factors like CREB, modulating gene expression related to the stress response. CRF1 antagonists act by blocking the initial binding of CRF to its receptor, thereby inhibiting this downstream signaling.
Figure 2. General Experimental Workflow for CRF1 Antagonist Evaluation.
This workflow outlines the typical progression for characterizing a novel CRF1 antagonist. Initial in vitro assays determine the compound's binding affinity and functional potency. Promising candidates then advance to in vivo studies to assess their pharmacokinetic profile, confirm target engagement in the brain, and evaluate their efficacy in relevant behavioral models.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used in the characterization of CRF1 antagonists.
CRF1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CRF1 receptor.
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a known CRF1 ligand (e.g., unlabeled CRF).
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethylenimine.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CRF1-expressing cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, and resuspend the resulting pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in assay buffer containing a cryoprotectant and stored at -80°C until use. Protein concentration is determined using a standard protein assay.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control. The total reaction volume is brought up with assay buffer.
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 2 hours) at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[13]
CRF-Stimulated cAMP Functional Assay
Objective: To determine the functional potency (IC50) of a test compound in inhibiting CRF-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.[14]
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX.[15]
-
CRF (agonist).
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[14]
Procedure:
-
Cell Culture: Culture the CRF1-expressing cells to near confluency in 96-well plates.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound in stimulation buffer for a specified time (e.g., 30 minutes) at 37°C.
-
CRF Stimulation: Add a fixed concentration of CRF (typically the EC80) to each well and incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic-like effects of a CRF1 antagonist in rodents.[16]
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.[17]
-
Automated tracking system or video camera for recording behavior.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a specified time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze freely for a set period (e.g., 5 minutes).[17]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms. Other behavioral parameters such as head dips and stretch-attend postures can also be scored.[17][18]
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Compare the results between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
The development of CRF1 receptor antagonists has provided valuable tools to probe the role of the CRF system in stress-related pathologies. While early compounds faced pharmacokinetic challenges, newer antagonists exhibit more favorable drug-like properties. This guide provides a comparative overview of the pharmacokinetic and pharmacodynamic profiles of several key CRF1 antagonists, along with standardized protocols for their evaluation. This information is intended to assist researchers in selecting the most appropriate compounds for their studies and in designing robust and reproducible experiments to further elucidate the therapeutic potential of targeting the CRF1 receptor.
References
- 1. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 9. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Type 1 Corticotropin-Releasing Factor Receptor Differentially Modulates Neurotransmitter Levels in the Nucleus Accumbens of Juvenile versus Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. protocols.io [protocols.io]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Involvement of the ventral, but not dorsal, hippocampus in anxiety-like behaviors in mice exposed to the elevated plus maze: participation of CRF1 receptor and PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of NGD 98-2: A Comparative Analysis of CRF1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of NGD 98-2, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, with other notable CRF1 antagonists: NGD 9002, CP-154,526, and Antalarmin. The data presented is collated from a range of preclinical studies and is intended to offer an objective overview of their relative performance in various assays relevant to stress-induced pathologies.
Executive Summary
This compound is an orally active, brain-penetrant, and highly selective CRF1 receptor antagonist.[1][2] Preclinical studies demonstrate its efficacy in mitigating the effects of stress and corticotropin-releasing factor (CRF) on the hypothalamic-pituitary-adrenal (HPA) axis and gastrointestinal function. This guide will delve into the comparative binding affinities, in vivo potencies, and effects on stress-related behaviors of this compound and its counterparts.
Comparative Efficacy of CRF1 Receptor Antagonists
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound and other selective CRF1 receptor antagonists.
Table 1: CRF1 Receptor Binding Affinity
| Compound | Species | Ki (nM) |
| This compound | Human | 1.0[3] |
| Rat | 9.8[3] | |
| NGD 9002 | Human | 2.3[3] |
| Rat | 4.3[3] | |
| CP-154,526 | Rat | 2.7[4][5] |
| Antalarmin | Human | ~1-4 |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Efficacy in a CRF-Induced Colonic Motility Model (Fecal Pellet Output) in Rats
| Compound | Administration | IC50 (mg/kg) | Maximum Inhibition (%) |
| This compound | Oral | 15.7[6][7][8] | 67-87% at 30 mg/kg[1][6][7] |
| NGD 9002 | Oral | 4.3[6][7][8] | ~80% at 30 mg/kg[6] |
| CP-154,526 | Subcutaneous | - | Significant reduction at 20 mg/kg[9] |
| Antalarmin | Intraperitoneal | - | - |
IC50 (half-maximal inhibitory concentration) in this context refers to the dose required to inhibit 50% of the CRF-induced increase in fecal pellet output.
Table 3: Effect on Stress-Induced HPA Axis Activation (Plasma ACTH Levels) in Rodents
| Compound | Stress Model | Species | Dose (mg/kg) & Route | Effect on ACTH Levels |
| This compound | Restraint Stress | Rat | 10 (oral) | Dose-dependent reduction[1][2] |
| CP-154,526 | Swim Stress | Rat | 3, 10, 30 (i.p.) | Minor, non-significant decrease[10] |
| Antalarmin | Footshock | Rat | 20 (i.p.) | Blocked footshock-induced rise[11] |
| Restraint Stress | Rat | 30 (oral) | Significant prevention of increase[12] |
ACTH (Adrenocorticotropic hormone) is a key hormone in the HPA axis stress response.
Table 4: Efficacy in Models of Visceral Hypersensitivity in Rats
| Compound | Model | Dose (mg/kg) & Route | Effect |
| This compound | Repeated Colorectal Distension | 3, 10, 30 (oral) | Prevented development of hyper-responsivity[6] |
| NGD 9002 | Repeated Colorectal Distension | 3, 10, 30 (oral) | Prevented development of hyper-responsivity[6] |
| CP-154,526 | Various stress models | - | Inhibits visceral hyperalgesia[13] |
| Antalarmin | Various stress models | - | Inhibits visceral hyperalgesia[13] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for assessing CRF1 antagonists.
CRF1 Receptor Signaling Pathway
The binding of CRF to its receptor (CRF1R) activates a G-protein-coupled signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates transcription factors like CREB, which modulates the expression of target genes, including pro-opiomelanocortin (POMC), the precursor to ACTH. This compound and other CRF1 antagonists act by blocking the initial binding of CRF to the receptor, thereby inhibiting this entire downstream cascade.
Preclinical Experimental Workflow
The workflow for evaluating CRF1 receptor antagonists typically involves acclimatizing the animals, followed by any necessary surgical procedures. After a recovery period, animals are administered either the test compound (e.g., this compound) or a vehicle control. Subsequently, a stressor is introduced, either through a behavioral paradigm like the Water Avoidance Stress test or by direct administration of CRF. The effects of the antagonist are then assessed through various physiological and behavioral measures, and the data are statistically analyzed to determine significance.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Water Avoidance Stress (WAS) Protocol
The Water Avoidance Stress model is a widely used paradigm to induce psychological stress in rodents.
-
Apparatus: A plastic tank is filled with water (approximately 25°C) to a level of about 1 cm. A small platform is placed in the center of the tank, ensuring the top of the platform remains dry.
-
Procedure: Rats are placed on the platform for a period of 1 hour. The innate aversion of rodents to water creates a state of mild psychological stress.
-
Sham Control: Control animals are placed on an identical platform in a dry tank for the same duration.
-
Endpoint Measurement: Fecal pellet output is often measured during the 1-hour stress period as an index of stress-induced colonic motility.
Colorectal Distension (CRD) for Visceral Sensitivity
This procedure is used to assess visceral pain and hypersensitivity.
-
Apparatus: A flexible balloon catheter is connected to a pressure transducer and a syringe pump.
-
Procedure: The balloon is inserted into the descending colon of a conscious or lightly anesthetized rat. The balloon is then inflated to specific pressures for a set duration (e.g., 20 seconds).
-
Endpoint Measurement: The visceromotor response (VMR), typically quantified by measuring the electromyographic (EMG) activity of the abdominal muscles, is recorded. An increased VMR at a given distension pressure indicates visceral hypersensitivity.
CRF-Induced Locomotor Activity
This assay assesses the central effects of CRF and the ability of antagonists to block these effects.
-
Procedure: Animals are habituated to an open-field arena. Following habituation, they receive an intracerebroventricular (icv) injection of CRF.
-
Treatment: Test compounds (e.g., this compound) or vehicle are administered prior to the CRF injection.
-
Endpoint Measurement: Locomotor activity, including distance traveled and rearing frequency, is recorded and analyzed using an automated tracking system. A CRF-induced increase in locomotor activity is expected, which can be attenuated by an effective CRF1 antagonist.
Measurement of Plasma ACTH Levels
This is a direct measure of HPA axis activation.
-
Procedure: Following a stressor (e.g., restraint stress) or CRF administration, blood samples are collected from the animals.
-
Sample Processing: Plasma is separated by centrifugation.
-
Analysis: Plasma ACTH concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
Conclusion
The available preclinical data consistently demonstrate that this compound is a potent and orally bioavailable CRF1 receptor antagonist. Its efficacy in blocking CRF- and stress-induced alterations in colonic motility and HPA axis activation is comparable to or, in some paradigms, more robust than other well-characterized CRF1 antagonists such as NGD 9002, CP-154,526, and Antalarmin. The comprehensive data presented in this guide, including binding affinities, in vivo potencies, and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to objectively evaluate the therapeutic potential of this compound for stress-related disorders. Further cross-study validations under identical experimental conditions would be beneficial to refine these comparisons.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (this compound): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CP 154526 | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 6. The newly developed CRF1-receptor antagonists, this compound and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
NGD 98-2 as a Negative Control in CRF Signaling Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NGD 98-2 with other common Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonists. It is designed to assist researchers in selecting the appropriate negative control for their CRF signaling studies by presenting objective performance data and detailed experimental protocols.
Introduction to CRF Signaling and the Role of a Negative Control
Corticotropin-Releasing Factor (CRF) is a key mediator of the stress response, acting through two main G-protein coupled receptors: CRF1 and CRF2. The CRF1 receptor is a primary target for the development of therapeutics for stress-related disorders such as anxiety and depression.
In CRF signaling research, a negative control is crucial to validate that an observed biological effect is specifically mediated through the CRF1 receptor. An ideal negative control is a potent and selective antagonist that, when applied, blocks the effects of a CRF agonist. This compound, a high-affinity, orally bioavailable, and brain-penetrant CRF1 receptor antagonist, is frequently utilized for this purpose.[1][2] This guide compares this compound to other CRF1 antagonists to aid in the design of robust and well-controlled experiments.
Compound Comparison
The following tables summarize the quantitative data for this compound and a selection of alternative CRF1 receptor antagonists.
Table 1: In Vitro Binding Affinity of CRF1 Receptor Antagonists
| Compound | Organism | Ki (nM) for CRF1 | Selectivity over CRF2 |
| This compound | Human | 1.0 | High (specific for CRF1) |
| Rat | 9.8 | High (specific for CRF1) | |
| NGD 9002 | Human | 2.3 | High (specific for CRF1) |
| Rat | 4.3 | High (specific for CRF1) | |
| CP-154,526 | Rat | 2.7 | >3700-fold |
| Antalarmin | Human | 1.0 | High (specific for CRF1) |
Table 2: In Vivo Efficacy of CRF1 Receptor Antagonists
| Compound | Model | Endpoint | Route | IC50 (mg/kg) |
| This compound | Rat | CRF-induced Fecal Pellet Output | Oral | 15.7[3][4][5] |
| NGD 9002 | Rat | CRF-induced Fecal Pellet Output | Oral | 4.3[3][4][5] |
| This compound | Rat | CRF-induced Locomotor Activity | Oral | ~10 |
| CP-154,526 | Mouse | Ethanol-induced Locomotor Sensitization | IP | 10-20 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental design for evaluating compounds like this compound, the following diagrams illustrate the key pathways and workflows.
References
- 1. Effects of corticotropin releasing factor on locomotor activity in hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. scispace.com [scispace.com]
Unveiling the In Vitro Mechanism of Action of NGD 98-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of NGD 98-2, a corticotropin-releasing factor 1 (CRF1) receptor antagonist, with other key alternatives. This analysis is supported by available experimental data on its binding affinity and downstream signaling effects.
This compound is a potent and selective antagonist of the CRF1 receptor, a key player in the body's stress response. Understanding its in vitro mechanism of action is crucial for evaluating its therapeutic potential. This guide summarizes the available data, compares it with other well-characterized CRF1 antagonists, and provides detailed experimental methodologies for key assays.
Comparative Analysis of In Vitro Activity
This compound demonstrates high affinity for the CRF1 receptor, a characteristic shared with other antagonists in its class. The following table summarizes the binding affinities (Ki) and, where available, the functional inhibitory concentrations (IC50) of this compound and its comparators.
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) |
| This compound | CRF1 Receptor | Radioligand Binding | Human | 1.0[1] | - |
| CRF1 Receptor | Radioligand Binding | Rat | 9.8[1] | - | |
| NGD 9002 | CRF1 Receptor | Radioligand Binding | Human | 2.3[1] | - |
| CRF1 Receptor | Radioligand Binding | Rat | 4.3[1] | - | |
| Antalarmin | CRF1 Receptor | Radioligand Binding | Rat | - | - |
| CP-154,526 | CRF1 Receptor | Radioligand Binding | Rat | < 10[2] | - |
| CRF1 Receptor | cAMP Inhibition | - | - | 50[2] | |
| Pituitary Cells | ACTH Release Inhibition | Rat | - | 20[2] |
Signaling Pathways and Mechanism of Action
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound, as a CRF1 receptor antagonist, is expected to competitively bind to the receptor and inhibit this CRF-induced cAMP production.
Furthermore, CRF1 receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The inhibitory effect of this compound on this downstream signaling event is another important aspect of its in vitro mechanism of action.
References
A Comparative Analysis of NGD 98-2 and CP-154,526: Two Potent and Selective CRF1 Receptor Antagonists
In the landscape of preclinical research targeting stress-related disorders, NGD 98-2 and CP-154,526 have emerged as significant small molecule antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Both compounds have demonstrated high affinity and selectivity for the CRF1 receptor, a key player in the body's response to stress. This guide provides a detailed comparative analysis of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these tool compounds.
Mechanism of Action
Both this compound and CP-154,526 are non-peptide, orally bioavailable, and brain-penetrant antagonists of the CRF1 receptor.[1] They exert their effects by binding to the CRF1 receptor and preventing its activation by its endogenous ligand, corticotropin-releasing factor (CRF). This blockade of CRF1 signaling is believed to underlie their potential anxiolytic and antidepressant effects.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and CP-154,526, allowing for a direct comparison of their in-vitro binding affinities and in-vivo potencies.
Table 1: In-Vitro Binding and Functional Potency
| Parameter | This compound | CP-154,526 | Reference(s) |
| Binding Affinity (Ki) | |||
| CRF1 Receptor | 1 nM | 2.7 nM | [2] |
| CRF2 Receptor | Not Reported | >10,000 nM | [2] |
| Functional Potency | |||
| IC50 (CRF-stimulated cAMP) | Not Reported | 3.7 nM (Ki) | |
| IC50 (Displacement of [¹²⁵I]CRF) | Not Reported | 0.5 nM (rat hippocampus) | [2] |
| 0.04 nM (rat pituitary) | [2] |
Table 2: In-Vivo Efficacy
| Animal Model | This compound | CP-154,526 | Reference(s) |
| CRF-induced Fecal Pellet Output (rat) | IC50 = 15.7 mg/kg (oral) | 20 mg/kg (s.c.) inhibited output | [3][4] |
| Anxiolytic-like Activity (Elevated Plus-Maze, rat) | Not Reported | 1-10 mg/kg (i.p.) | [2] |
| Stress-induced ACTH release (rat) | Dose-dependently reduced | Antagonized stimulatory effects | [1][5] |
| CRF-induced Locomotor Activity (rat) | Significantly antagonized at 10 mg/kg (oral) | Antagonized stimulatory effects | [1][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CRF1 receptor signaling pathway and a general experimental workflow for evaluating CRF1 receptor antagonists.
Caption: Antagonism of the CRF1 receptor by this compound and CP-154,526.
Caption: General workflow for evaluating CRF1 receptor antagonists.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for the CRF1 receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the CRF1 receptor or from brain tissue known to have high CRF1 receptor density (e.g., rat cortex).
-
Incubation: A constant concentration of a radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]Tyr⁰-ovine CRF) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound or CP-154,526).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This assay measures the ability of a compound to inhibit CRF-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, providing a measure of its functional antagonism.
-
Cell Culture: Cells stably expressing the CRF1 receptor are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound or CP-154,526).
-
CRF Stimulation: The cells are then stimulated with a fixed concentration of CRF to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined.
CRF-Stimulated Colonic Motor Function in Rats (In-Vivo Protocol)
This in-vivo model assesses the ability of a compound to block the physiological effects of CRF on gut motility.
-
Animal Preparation: Male Sprague-Dawley rats are used. For intracerebroventricular (ICV) administration of CRF, a cannula is surgically implanted into the lateral ventricle of the brain.
-
Compound Administration: this compound is administered orally (p.o.) and CP-154,526 is administered subcutaneously (s.c.) at various doses prior to CRF challenge.
-
CRF Challenge: CRF is administered either ICV or intraperitoneally (i.p.) to stimulate colonic motor function.
-
Measurement of Fecal Pellet Output (FPO): The number of fecal pellets expelled by each rat is counted over a defined period (e.g., 60 minutes) following CRF administration.
-
Data Analysis: The dose of the antagonist required to inhibit the CRF-induced increase in FPO by 50% (IC50) is calculated for orally administered compounds. For other routes, the percentage of inhibition at a given dose is determined.
Comparative Summary
Both this compound and CP-154,526 are potent and selective CRF1 receptor antagonists. Based on the available data:
-
In-Vitro Potency: this compound exhibits a slightly higher binding affinity (Ki = 1 nM) for the CRF1 receptor compared to CP-154,526 (Ki = 2.7 nM).[2] CP-154,526 has been extensively characterized for its functional antagonism, demonstrating low nanomolar potency in blocking CRF-stimulated adenylate cyclase activity. While functional data for this compound is not as readily available in a directly comparable format, its high binding affinity suggests potent functional antagonism.
-
Selectivity: CP-154,526 demonstrates excellent selectivity for the CRF1 receptor over the CRF2 receptor (>3700-fold).[2] This is a critical feature for a tool compound aimed at specifically probing CRF1 function. Selectivity data for this compound against the CRF2 receptor was not found in the reviewed literature.
-
In-Vivo Efficacy: Both compounds have demonstrated efficacy in blocking CRF-mediated physiological responses in vivo. A direct comparative study on colonic motor function suggests both are effective, though the routes of administration and reported potency metrics differ, making a direct comparison of potency challenging.[3][4] CP-154,526 has a broader characterization in various behavioral models of anxiety.[2]
References
- 1. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 4. Peripheral corticotropin-releasing factor and stress-stimulated colonic motor activity involve type 1 receptor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guidance for Novel Chemical Compound NGD 98-2
This document provides crucial safety and logistical information for the handling and disposal of the novel chemical compound NGD 98-2. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to establish standardized operational protocols for research and development activities involving this substance.
Hazard Communication and Assessment
Prior to handling this compound, it is imperative to conduct a thorough risk assessment. Since this compound is a novel compound, its full toxicological and hazard profile may not be completely understood. Therefore, it should be treated as a substance of unknown toxicity and handled with the highest degree of caution. All personnel must review this document and any available preliminary safety data before commencing work.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Area | Required PPE | Specifications and Recommendations |
| Respiratory Protection | Full-face or half-mask respirator with appropriate cartridges. | A NIOSH-approved respirator is mandatory.[1] The specific cartridge type should be selected based on the known or anticipated properties of this compound (e.g., organic vapor, acid gas). In the absence of this information, a combination cartridge is recommended. A powered air-purifying respirator (PAPR) may be required for procedures with a high potential for aerosol generation.[2][3] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles must provide a complete seal around the eyes to protect against splashes and vapors.[4] A face shield should be worn in conjunction with goggles to provide an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with chemically resistant gloves. | The inner glove should be a nitrile exam glove, and the outer glove should be a heavy-duty, chemically resistant glove (e.g., butyl rubber, Viton).[1] It is crucial to consult glove manufacturer compatibility charts if any chemical properties of this compound are known. |
| Body Protection | Chemical-resistant lab coat or coveralls. | A disposable, liquid-resistant lab coat or coverall is recommended to prevent skin contact.[1][2] For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Foot Protection | Closed-toe, chemically resistant shoes. | Shoes must be made of a non-porous material to prevent absorption of any spills. Steel-toed boots may be required depending on the scale of the operation.[1] |
Engineering Controls
To further minimize the risk of exposure, all handling of this compound must be conducted within a certified chemical fume hood with a face velocity appropriate for the procedure. A safety shower and eyewash station must be readily accessible and tested regularly.[4]
Handling and Storage Procedures
Handling:
-
Always handle this compound in a designated and clearly marked area within the laboratory.
-
Avoid the formation of dust or aerosols.[5]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Do not eat, drink, or smoke in the area where this compound is handled.[5]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents or bases.[5]
-
Store in a locked cabinet or a restricted-access area.[5]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the spill using an appropriate absorbent material (e.g., universal spill pads).
-
Carefully collect the absorbed material into a designated waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
For large spills, evacuate the laboratory and contact the emergency response team.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move the individual to fresh air.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[5]
In all cases of exposure, seek immediate medical attention and provide the medical team with any available information on this compound.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[6]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting. Adherence to this workflow is mandatory for all personnel.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Personal Protective Equipment | Fisher Scientific [fishersci.com]
- 3. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. fishersci.com [fishersci.com]
- 6. isotope.com [isotope.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
